8-O-4,8-O-4-Dehydrotriferulic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H26O12 |
|---|---|
Molecular Weight |
578.5 g/mol |
IUPAC Name |
(Z)-2-[4-[(Z)-2-carboxy-2-[4-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]ethenyl]-2-methoxyphenoxy]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C30H26O12/c1-38-23-13-18(4-8-20(23)31)15-26(29(34)35)42-22-10-6-19(14-25(22)40-3)16-27(30(36)37)41-21-9-5-17(7-11-28(32)33)12-24(21)39-2/h4-16,31H,1-3H3,(H,32,33)(H,34,35)(H,36,37)/b11-7+,26-15-,27-16- |
InChI Key |
UWXGIJKBCAIMFK-XVAVVJJYSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)O/C(=C\C2=CC(=C(C=C2)O/C(=C\C3=CC(=C(C=C3)O)OC)/C(=O)O)OC)/C(=O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OC(=CC2=CC(=C(C=C2)OC(=CC3=CC(=C(C=C3)O)OC)C(=O)O)OC)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of 8-O-4,8-O-4-Dehydrotriferulic Acid in Plants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate architecture of plant cell walls is fortified by a variety of cross-linking molecules, among which phenolic compounds play a crucial role. Ferulic acid, a ubiquitous hydroxycinnamic acid, can undergo oxidative coupling to form a diverse array of dehydrodimers and higher oligomers. These oligomers, by cross-linking polysaccharide chains, contribute significantly to the structural integrity, digestibility, and defense mechanisms of the plant. This technical guide focuses on the discovery, isolation, and characterization of a specific ferulic acid trimer, 8-O-4,8-O-4-dehydrotriferulic acid, primarily identified in maize (Zea mays) bran.
Data Presentation: Quantitative Analysis of Ferulic Acid and its Oligomers in Maize
While specific quantitative data for this compound remains elusive in the reviewed literature, the concentrations of its precursor, ferulic acid, and a related diferulic acid have been documented. This data provides a valuable context for estimating the potential abundance of the trimer, which is generally found in lower quantities than its dimeric counterparts.
| Compound | Plant Material | Concentration/Yield | Reference |
| Ferulic Acid | Maize Bran | ~3.89 mg/g | [1] |
| Diferulic Acids (total) | Maize Bran | ~0.79 mg/g | [1] |
| 8-O-4'-Diferulic Acid | Maize, degermed grain | 5.43 mg/100 g FW | [2] |
| 8-O-4'-Diferulic Acid | Maize Kernels (Landrace hybrids) | 74.06–139.20 µg/g DW | [3] |
| 8-O-4'-Diferulic Acid | Maize Kernels (NAM hybrids) | 74.3–139.1 µg/g DW | [3] |
| 5-5',8'-O-4"-Triferulic Acid | Destarched Maize Bran | 10 mg from 20 g | [4] |
Note: FW = Fresh Weight, DW = Dry Weight, NAM = Nested Association Mapping. The yield of 5-5',8'-O-4"-triferulic acid provides a rough estimate for the potential yield of other triferulic acid isomers like this compound.
Experimental Protocols
The isolation and characterization of this compound from maize bran involves a multi-step process. The following protocols are a synthesis of methodologies described in the scientific literature.
Sample Preparation and Saponification
This initial step is crucial for releasing the ester-bound phenolic acids from the plant cell wall matrix.
Protocol:
-
Defatting: Maize bran is first defatted using a solvent like hexane (B92381) to remove lipids that could interfere with subsequent extractions. The bran is typically stirred with the solvent, followed by centrifugation or filtration to separate the solid material. This process is repeated multiple times for complete lipid removal.
-
Alkaline Hydrolysis (Saponification): The defatted maize bran is then subjected to alkaline hydrolysis to cleave the ester linkages. A common procedure involves suspending the bran in a sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M) and stirring for several hours (e.g., 18 hours) at room temperature in the dark to prevent photodegradation.
-
Acidification and Extraction: After hydrolysis, the mixture is acidified to a low pH (e.g., pH < 2) using an acid like hydrochloric acid (HCl). This protonates the phenolic acids, making them soluble in organic solvents. The acidified mixture is then extracted multiple times with a solvent such as diethyl ether or ethyl acetate. The organic phases are combined.
-
Drying and Concentration: The combined organic extract is dried over anhydrous sodium sulfate (B86663) to remove any residual water and then concentrated under reduced pressure using a rotary evaporator to obtain a crude phenolic extract.
Purification by Chromatography
A series of chromatographic techniques are employed to isolate this compound from the complex crude extract.
This technique separates compounds based on their size and polarity.
Protocol:
-
Column Packing: A glass column is packed with Sephadex LH-20 resin swelled in the mobile phase (e.g., methanol (B129727) or an ethanol/water mixture).
-
Sample Loading: The concentrated crude extract is dissolved in a minimal amount of the mobile phase and carefully loaded onto the top of the column.
-
Elution: The column is eluted with the mobile phase, and fractions are collected at regular intervals.
-
Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing triferulic acids. Fractions with similar profiles are pooled.
This high-resolution technique is used for the final purification of the target compound.
Protocol:
-
Column: A semi-preparative C18 column is typically used.
-
Mobile Phase: A gradient elution is often employed, using a mixture of an acidic aqueous solution (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient is programmed to gradually increase the proportion of the organic solvent to elute compounds with increasing hydrophobicity.
-
Injection and Detection: The pooled fractions from the Sephadex LH-20 chromatography are dissolved in the initial mobile phase, filtered, and injected onto the column. The eluting compounds are monitored using a UV detector, typically at a wavelength around 320 nm, where ferulic acid derivatives show strong absorbance.
-
Fraction Collection: The peak corresponding to this compound is collected. The purity of the isolated compound is then verified by analytical HPLC.
Structural Elucidation
A combination of spectroscopic techniques is used to confirm the chemical structure of the isolated compound.
Techniques:
-
Ultraviolet (UV) Spectroscopy: Provides information about the electronic conjugation in the molecule, which is characteristic of phenolic compounds.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information on the fragmentation pattern, which aids in structural identification. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for unambiguous structure determination.
-
1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.
-
2D NMR (COSY, HSQC, HMBC, NOESY): These experiments reveal the connectivity between atoms.
-
COSY (Correlation Spectroscopy): Shows correlations between coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Shows correlations between protons that are close in space, which helps in determining the stereochemistry.
-
-
Mandatory Visualizations
Biosynthesis of Ferulic Acid
The precursor to this compound is ferulic acid, which is synthesized in plants via the phenylpropanoid pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Concentration data for 8-O-4'-Dehydrodiferulic acid in Maize, refined flour - Phenol-Explorer [phenol-explorer.eu]
- 3. Compositional Variation in Trans-Ferulic, p-coumaric, and Diferulic Acids Levels Among Kernels of Modern and Traditional Maize (Zea mays L.) Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of brewer's spent grain extracts by tandem mass spectrometry and HPLC‐DAD: Ferulic acid dehydrodimers, phenolamides, and oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Occurrence of Dehydrotriferulic Acids in Maize Bran: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maize bran, a significant byproduct of the corn milling industry, is increasingly recognized as a valuable source of bioactive compounds, particularly phenolic acids. Among these, ferulic acid and its oxidative coupling products, including dehydrodiferulic and dehydrotriferulic acids, are of considerable interest. These compounds are integral to the plant cell wall structure, where they cross-link polysaccharides like arabinoxylans, contributing to the structural rigidity of the cell wall.[1][2] The presence and profile of these dehydrotriferulic acids not only influence the physicochemical properties of maize bran but also hint at potential health benefits due to their antioxidant properties. This technical guide provides a comprehensive overview of the natural occurrence of dehydrotriferulic acids in maize bran, detailing their quantitative levels, the experimental protocols for their analysis, and the logical workflows involved in their study.
Quantitative Profile of Dehydrotriferulic Acids in Maize Bran
Dehydrotriferulic acids are found in maize bran at concentrations that are generally about one-tenth of the corresponding dehydrodiferulic acid content.[1] However, maize and specifically popcorn, a variety of maize, have been shown to contain the highest concentrations of both dehydrodiferulic and dehydrotriferulic acids among common cereals.[3] The total triferulic acid content in cereal flours can range from 23 to 161 µg/g.[1]
Several isomers of dehydrotriferulic acid have been identified in maize bran, with the 5-5/8-O-4- and 8-O-4/8-O-4- regioisomers being the most predominant.[1] Other identified isomers include 8-8(cyclic)/8-O-4-, 8-5(noncyclic)/8-O-4-, and 8-5(noncyclic)/5-5-triferulic acids.[1] The structural diversity of these trimers highlights the complex nature of ferulate cross-linking within the plant cell wall.[2]
For clarity and comparative purposes, the identified dehydrotriferulic acid isomers in maize bran are summarized below. It is important to note that obtaining precise, consolidated quantitative data for each specific isomer from existing literature is challenging, as studies often focus on identification or relative abundance.
| Dehydrotriferulic Acid Isomer | Linkage Type(s) | Notes |
| 5-5/8-O-4-dehydrotriferulic acid | 5-5, 8-O-4 | Predominant isomer in maize bran.[1] |
| 8-O-4/8-O-4-dehydrotriferulic acid | 8-O-4, 8-O-4 | Another dominant trimer found in maize.[1] |
| 8-8(cyclic)/8-O-4-dehydrotriferulic acid | 8-8 (cyclic), 8-O-4 | Present in lower proportions.[1] |
| 8-5(noncyclic)/8-O-4-dehydrotriferulic acid | 8-5 (noncyclic), 8-O-4 | Present in lower proportions.[1] |
| 8-5(noncyclic)/5-5-dehydrotriferulic acid | 8-5 (noncyclic), 5-5 | A novel dehydrotrimer identified in maize bran.[4] |
| 8-8(tetrahydrofuran)/5-5-dehydrotriferulic acid | 8-8 (tetrahydrofuran), 5-5 | A novel dehydrotrimer identified in maize bran.[4] |
| 4-O-8', 5'-5"-dehydrotriferulic acid | 4-O-8, 5-5 | Structure elucidated from maize bran extracts.[5] |
Experimental Protocols
The analysis of dehydrotriferulic acids from maize bran involves a multi-step process encompassing extraction, purification, and structural elucidation. The following sections detail the key experimental methodologies cited in the literature.
Sample Preparation and Extraction
The initial and most critical step is the liberation of dehydrotriferulic acids from the maize bran matrix, where they are ester-linked to polysaccharides.
-
Defatting: Prior to extraction, maize bran is often defatted with a non-polar solvent like hexane (B92381) to remove lipids that could interfere with subsequent analyses. The bran is mixed with hexane, centrifuged, and the supernatant is discarded.[6]
-
Alkaline Hydrolysis (Saponification): This is the standard method to cleave the ester bonds.
-
The defatted maize bran is hydrolyzed with a solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). A common protocol uses 0.5 N KOH, with the mixture incubated at 50°C for 18 hours with continuous stirring.[6]
-
The alkaline hydrolysate is then acidified to a pH below 2 using hydrochloric acid (HCl). This step protonates the phenolic acids, making them extractable by organic solvents, and also precipitates hemicelluloses.[6]
-
-
Solvent Extraction:
-
The acidified hydrolysate is extracted with an organic solvent, typically diethyl ether. The extraction is usually performed multiple times to ensure complete recovery of the phenolic acids.[6]
-
For further purification, the combined ether extracts can be washed with a sodium bicarbonate (NaHCO3) solution. This transfers the phenolic acids to the aqueous layer, while other phenolic compounds remain in the organic phase.[6]
-
The aqueous layer is then re-acidified (pH < 2) and the phenolic acids are re-extracted into diethyl ether.[6]
-
The final ether extract is dried over anhydrous sodium sulfate (B86663) (Na2SO4), evaporated to dryness, and the residue is redissolved in a suitable solvent, such as 80% methanol (B129727), for analysis.[6]
-
Purification and Isolation
For detailed structural analysis and for obtaining pure standards, further purification of the crude extract is necessary.
-
Size-Exclusion Chromatography: This technique separates molecules based on their size. Bio-Beads S-X3 is one type of resin used for the initial fractionation of the saponified maize bran extract.[4]
-
Sephadex LH-20 Chromatography: This is a common method for separating phenolic compounds. The fractions obtained from size-exclusion chromatography can be further purified on a Sephadex LH-20 column.[4]
-
Semipreparative High-Performance Liquid Chromatography (HPLC): This is a high-resolution technique used for the final isolation of individual dehydrotriferulic acid isomers. A phenyl-hexyl reversed-phase column is often employed for this purpose.[4]
Quantification and Structural Elucidation
A combination of chromatographic and spectroscopic techniques is used for the quantification and identification of dehydrotriferulic acids.
-
High-Performance Liquid Chromatography (HPLC):
-
Analytical Separation: A C18 column is typically used for the analytical separation of dehydrotriferulic acids.[6]
-
Mobile Phase: A gradient elution is commonly used, with a mobile phase consisting of an aqueous acidic solution (e.g., 0.1% formic acid or 0.3% acetic acid) and an organic solvent (e.g., methanol or acetonitrile).[3][6]
-
Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is used to monitor the elution profile at specific wavelengths (e.g., 310 nm or 320 nm) characteristic of ferulic acid derivatives.[6][7]
-
Quantification: The amount of each compound is determined by comparing its peak area to a standard curve generated from known concentrations of a pure standard.[6]
-
-
Mass Spectrometry (MS):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
UV Spectroscopy: The UV absorption spectrum of a compound can provide initial clues about its identity.[4]
Visualizing the Workflow
The following diagrams, created using the DOT language, illustrate the key experimental workflows for the analysis of dehydrotriferulic acids in maize bran.
Caption: Workflow for the extraction of dehydrotriferulic acids.
Caption: Analytical workflow for dehydrotriferulic acids.
Conclusion
Maize bran is a rich and complex source of dehydrotriferulic acids. The continued investigation into the profile and biological activities of these compounds is crucial. The methodologies outlined in this guide provide a solid foundation for researchers to accurately extract, quantify, and identify these intricate molecules. A deeper understanding of the dehydrotriferulic acid composition in maize bran will not only enhance its value as a nutraceutical and functional food ingredient but also open new avenues for drug development, leveraging the antioxidant and other potential health-promoting properties of these natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Structural identification of dehydrotriferulic and dehydrotetraferulic acids isolated from insoluble maize bran fiber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A dehydrotrimer of ferulic acid from maize bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. foodsciencejournal.com [foodsciencejournal.com]
- 7. frontiersin.org [frontiersin.org]
An In-depth Technical Guide to the Biosynthesis of 8-O-4,8-O-4-Dehydrotriferulic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical document provides a comprehensive overview of the biosynthetic pathway of 8-O-4,8-O-4-dehydrotriferulic acid, a complex phenolic compound derived from the oxidative coupling of ferulic acid. The pathway is dissected into two primary stages: the synthesis of the ferulic acid monomer via the general phenylpropanoid pathway, and the subsequent peroxidase or laccase-mediated radical coupling that forms the characteristic 8-O-4 ether linkages. This guide details the enzymatic steps, presents available quantitative data for key enzymes, outlines relevant experimental protocols, and provides visual diagrams to illustrate the metabolic and logical flows.
The Phenylpropanoid Pathway: Synthesis of the Ferulic Acid Precursor
The biosynthesis of this compound begins with the production of its monomeric precursor, ferulic acid. This process is accomplished through the general phenylpropanoid pathway, a central metabolic route in plants responsible for synthesizing a vast array of phenolic compounds, including monolignols, flavonoids, and hydroxycinnamic acids.[1][2] The pathway initiates with the amino acid L-phenylalanine.
The key enzymatic steps leading to ferulic acid are as follows:
-
Phenylalanine Ammonia-Lyase (PAL): The pathway begins with the deamination of L-phenylalanine to form cinnamic acid.[3][4]
-
Cinnamate 4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated at the 4-position to produce p-coumaric acid.[5]
-
4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[6][7] 4CL is a pivotal branch point enzyme in phenylpropanoid metabolism.[8]
-
Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT): p-Coumaroyl-CoA is converted to p-coumaroyl shikimate.
-
p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H): This enzyme hydroxylates p-coumaroyl shikimate to yield caffeoyl shikimate.
-
Caffeoyl Shikimate Esterase (CSE): CSE converts caffeoyl shikimate into caffeic acid.[2]
-
Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Following activation to caffeoyl-CoA (by 4CL), the 3-hydroxyl group is methylated by CCoAOMT to produce feruloyl-CoA.[9][10] CCoAOMT is essential for the synthesis of both guaiacyl (G) and syringyl (S) lignin (B12514952) units.[9]
-
Hydratase/Lyase Activity: Feruloyl-CoA is then converted to ferulic acid, the direct monomer for the final polymerization steps.
The following diagram illustrates this metabolic sequence.
Figure 1: Metabolic pathway for the biosynthesis of ferulic acid.
Oxidative Coupling: Formation of the Dehydrotriferulic Acid Core
Once synthesized, ferulic acid monomers are transported to the cell wall where they undergo oxidative radicalization, a critical step for polymerization. This reaction is catalyzed by cell wall-bound class III peroxidases (POD) or laccases (LAC).[11][12][13] These enzymes generate phenoxy radicals from ferulic acid, which are resonance-stabilized.[14]
The formation of this compound proceeds through a specific sequence of radical coupling events:
-
Formation of the First 8-O-4 Linkage: A ferulic acid radical cross-couples with a phenolic group of another ferulic acid molecule (or a growing polymer chain). The coupling occurs between the C8 position of the side chain of one radical and the oxygen at the C4 position of the phenolic ring of the other.[15]
-
Rearomatization and Decarboxylation: The resulting intermediate, a quinone methide, rearomatizes. In the case of ferulic acid, this process is highly efficient and involves the loss of carbon dioxide (decarboxylation). This creates a truncated side chain.[15]
-
Formation of the Second 8-O-4 Linkage: The new product, a dehydrodimer, is itself a phenol (B47542) and can be oxidized again by peroxidase or laccase. Its C8 position is now uniquely capable of further radical coupling. This radical then undergoes a second 8-O-4 coupling reaction with a third ferulic acid radical, forming the bis-8-O-4 ether structure of this compound.[15]
The diagram below illustrates this specific coupling mechanism.
Figure 2: Logical flow of the radical coupling reactions.
Quantitative Data on Key Biosynthetic Enzymes
The efficiency and substrate preference of the enzymes in the phenylpropanoid pathway are critical for determining the metabolic flux towards ferulic acid. While specific data for the biosynthesis of this trimer are scarce, extensive research on monolignol and flavonoid biosynthesis in model organisms provides valuable quantitative insights.
Table 1: Substrate Specificity of Selected 4-Coumarate-CoA Ligase (4CL) Isoforms
| Enzyme | Source Organism | Preferred Substrates | Notes |
|---|---|---|---|
| At4CL1 | Arabidopsis thaliana | 4-Coumarate, Caffeate, Ferulate | Primarily involved in lignin biosynthesis.[7] |
| At4CL2 | Arabidopsis thaliana | 4-Coumarate, Caffeate, Ferulate | Involved in both lignin and flavonoid biosynthesis.[7] |
| At4CL4 | Arabidopsis thaliana | Sinapate, 4-Coumarate, Ferulate | Possesses the rare property of efficiently activating sinapate.[7] |
| Pp4CL1 | Peucedanum praeruptorum | p-Coumaric acid, Ferulic acid | High activity towards precursors for coumarin (B35378) biosynthesis.[16] |
Table 2: Substrate Preference of Selected Cinnamoyl-CoA Reductase (CCR) Isoforms
| Enzyme | Source Organism | Preferred Substrates | Notes |
|---|---|---|---|
| SbCCR1 | Sorghum bicolor | Feruloyl-CoA | Shows higher activity for feruloyl-CoA despite higher affinity for other substrates.[17] |
| MtCCR1 | Medicago truncatula | Feruloyl-CoA | Displays a preference for feruloyl-CoA.[17] |
| MtCCR2 | Medicago truncatula | p-Coumaroyl-CoA, Caffeoyl-CoA | Prefers earlier pathway intermediates compared to MtCCR1.[17] |
| CcCCR1/2 | Capsicum chinense | Feruloyl-CoA, Sinapoyl-CoA | Implicated in the biosynthesis of precursors for both lignin and capsaicin.[18] |
Experimental Protocols
The elucidation of this pathway relies on a combination of genetic, biochemical, and analytical techniques. Below are summarized methodologies for key experiments.
General Workflow for Enzyme Characterization
The functional analysis of biosynthetic enzymes like 4CL or CCR typically follows a standardized workflow involving gene cloning, heterologous expression, and in vitro activity assays.
Figure 3: A standard experimental workflow for enzyme characterization.
Protocol: In Vitro Assay for 4-Coumarate-CoA Ligase (4CL) Activity
This protocol is synthesized based on methodologies described for characterizing 4CL enzymes.[7][16]
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
The final reaction mixture (e.g., 200 µL) should contain:
-
5 mM ATP
-
5 mM MgCl₂
-
0.5 mM Coenzyme A (CoA)
-
0.5 mM dithiothreitol (B142953) (DTT)
-
0.1 - 1.0 mM hydroxycinnamic acid substrate (e.g., ferulic acid, p-coumaric acid)
-
50-100 ng of purified recombinant 4CL protein.
-
-
-
Reaction Incubation:
-
Initiate the reaction by adding the purified enzyme.
-
Incubate the mixture at 30-37°C for 15-30 minutes. The incubation time should be within the linear range of product formation.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding an equal volume of 10% acetic acid or by flash-freezing in liquid nitrogen.
-
Analyze the formation of the corresponding CoA ester (e.g., feruloyl-CoA) using reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Monitor the product formation by its absorbance at a characteristic wavelength (e.g., ~345 nm for feruloyl-CoA) using a PDA or UV-Vis detector.
-
-
Quantification:
-
Quantify the product by comparing the peak area to a standard curve generated with an authentic or enzymatically synthesized standard.
-
Calculate kinetic parameters (Km, Vmax) by varying the substrate concentration and fitting the data to the Michaelis-Menten equation.
-
Protocol: Laccase-Mediated Dimerization of Ferulic Acid
This protocol is adapted from studies on the enzymatic oxidation of ferulic acid.[12][13]
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.5).
-
Dissolve ferulic acid in the buffer to a final concentration of 1-5 mM. A co-solvent like ethanol (B145695) or dioxane may be used to aid solubility.[13]
-
Add a purified commercial laccase (e.g., from Trametes versicolor or Myceliophthora thermophila) to the solution. The enzyme concentration can range from 1-10 U/mL.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation to ensure aeration, as laccases require molecular oxygen as a co-substrate.[12]
-
Monitor the reaction progress over time (e.g., 1-24 hours) by taking aliquots.
-
-
Product Extraction and Analysis:
-
Stop the reaction by heat inactivation or by adding a quenching agent.
-
Acidify the reaction mixture (e.g., to pH 2-3 with HCl) and extract the phenolic products with an organic solvent like ethyl acetate.
-
Evaporate the organic solvent under reduced pressure.
-
-
Purification and Identification:
-
Redissolve the crude extract and analyze it by HPLC to separate the different oligomeric products.
-
Collect the fractions corresponding to the dehydrodimers and trimers.
-
Characterize the structure of the purified products using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight and High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.[12]
-
References
- 1. Frontiers | Regulation of Lignin Biosynthesis and Its Role in Growth-Defense Tradeoffs [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Bifunctional Phenylalanine/Tyrosine Ammonia-Lyase (PTAL) Enhances Lignin Biosynthesis: Implications in Carbon Fixation in Plants by Genetic Engineering [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
- 8. Structural, functional and evolutionary diversity of 4-coumarate-CoA ligase in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Essential Role of Caffeoyl Coenzyme A O-Methyltransferase in Lignin Biosynthesis in Woody Poplar Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pnas.org [pnas.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]
- 17. Structural and Biochemical Characterization of Cinnamoyl-CoA Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analyses of Pepper Cinnamoyl-CoA Reductase Gene Family and Cloning of CcCCR1/2 and Their Function Identification in the Formation of Pungency [mdpi.com]
An In-depth Technical Guide to the Chemical Properties of 8-O-4,8-O-4-Dehydrotriferulic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 8-O-4,8-O-4-Dehydrotriferulic acid, a naturally occurring phenolic compound. This document collates available data on its chemical structure, physicochemical properties, and isolation from natural sources. Detailed experimental protocols for its isolation are provided, based on established scientific literature. While specific biological activity data for this trimer is limited, this guide discusses the known therapeutic potential of its constituent monomer, ferulic acid, and related dimers, suggesting avenues for future research. This guide is intended to be a foundational resource for researchers and professionals in drug discovery and development interested in the potential applications of this complex natural product.
Introduction
This compound is a trimer of ferulic acid, a ubiquitous phenolic acid in the plant kingdom renowned for its antioxidant and various other pharmacological properties. Dehydrotriferulic acids are formed through the oxidative coupling of three ferulic acid units and are found cross-linking polysaccharides in the cell walls of plants. The specific linkage of this compound suggests a linear ether-linked trimer. This complex structure presents unique chemical and biological properties that are of significant interest to the scientific community, particularly in the fields of natural product chemistry, pharmacology, and drug development. This guide aims to consolidate the current knowledge on the chemical properties of this specific dehydrotriferulic acid isomer.
Chemical and Physical Properties
The detailed physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on its chemical structure and data from chemical suppliers, the following information has been compiled. Further experimental validation is required to determine properties such as melting point, solubility, and pKa.
| Property | Value | Source |
| Molecular Formula | C₃₀H₂₆O₁₂ | [1][2] |
| Molecular Weight | 578.52 g/mol | [1] |
| Appearance | Not reported | |
| Melting Point | Not reported | |
| Solubility | Not reported | |
| pKa | Not reported | |
| CAS Number | Not available | [1] |
Isolation from Natural Sources
This compound has been successfully isolated from saponified insoluble fiber of maize (corn) bran. The isolation process involves alkaline hydrolysis to release the ester-bound phenolic acids, followed by a series of chromatographic separations.
Experimental Protocol for Isolation
The following protocol is based on the methodology described by Bunzel et al. (2005) for the isolation of dehydrotriferulic acids from maize bran.
Materials:
-
Maize bran insoluble fiber
-
Sodium hydroxide (B78521) (NaOH) solution
-
Sephadex LH-20 resin
-
Solvents for chromatography (e.g., methanol, water, acetonitrile)
-
Reverse-phase C18 semi-preparative HPLC column
Procedure:
-
Saponification: The maize bran insoluble fiber is subjected to alkaline hydrolysis with a sodium hydroxide solution to cleave the ester bonds linking the dehydrotriferulic acid to the plant cell wall polysaccharides.
-
Initial Purification: The resulting hydrolysate is then purified using Sephadex LH-20 column chromatography. This step separates the phenolic compounds from other components of the extract.
-
Fractionation by HPLC: The phenolic fraction obtained from the Sephadex LH-20 column is further fractionated using semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. This allows for the separation of the different dehydrotriferulic acid isomers.
-
Structure Elucidation: The purified this compound is then characterized and its structure confirmed using various spectroscopic techniques, including:
-
UV Spectroscopy: To determine the absorption maxima characteristic of the phenolic structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D): To elucidate the detailed chemical structure and connectivity of the atoms.
-
Isolation Workflow Diagram
Spectroscopic Data
Detailed spectroscopic data for this compound, including full NMR and mass spectra with peak assignments, are reported in specialized scientific literature. Researchers are directed to the publication by Bunzel, M., Funk, C., & Steinhart, H. (2005) in Phytochemistry for an in-depth analysis of the structural elucidation of this compound. The abstract of this paper confirms that UV-spectroscopy, mass spectroscopy, and one- and two-dimensional NMR experiments were used to identify the structure.
Potential Biological Activities and Drug Development Applications
Currently, there is a lack of specific studies on the biological activities of this compound. However, the well-documented pharmacological effects of its monomer, ferulic acid, and related dimers provide a strong basis for inferring its potential therapeutic applications.
Ferulic acid is known to possess potent antioxidant , anti-inflammatory , and enzyme inhibitory properties. It is hypothesized that the trimeric form may exhibit enhanced or modified activity due to its larger and more complex structure. The antioxidant activity of the related 8-O-4'-dehydrodiferulic acid has been reported to be greater than that of ferulic acid, suggesting that the trimer could also be a potent antioxidant.
Potential Signaling Pathways of Interest
Based on the known mechanisms of ferulic acid and other phenolic compounds, the following signaling pathways are of potential interest for investigating the biological effects of this compound.
Conclusion and Future Directions
This compound is a complex natural product with a well-defined chemical structure that has been isolated from a readily available source. While its chemical properties have been characterized, a significant gap exists in the understanding of its biological activities and pharmacokinetic profile. Future research should focus on:
-
Quantitative determination of physicochemical properties: Establishing accurate values for solubility, melting point, and pKa.
-
In-depth biological activity screening: Investigating its antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory potential.
-
Pharmacokinetic studies: Determining its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Development of synthetic routes: Establishing efficient methods for its chemical synthesis to enable larger-scale studies and the generation of analogues for structure-activity relationship (SAR) studies.
Addressing these research gaps will be crucial for unlocking the full therapeutic potential of this intriguing natural compound for drug discovery and development.
References
The Pivotal Role of 8-O-4,8-O-4-Dehydrotriferulic Acid in Fortifying Plant Cell Walls: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate architecture of the plant cell wall is a critical determinant of plant growth, development, and defense. A key feature of this complex structure, particularly in commelinid monocots and core Caryophyllales, is the cross-linking of polysaccharides and other components by phenolic compounds. Among these, oligomers of ferulic acid play a paramount role in reinforcing the cell wall matrix. This technical guide provides an in-depth exploration of the biological significance of a specific ferulate trimer, 8-O-4,8-O-4-dehydrotriferulic acid, in the plant cell wall. This document details its structural role, biosynthesis, and the analytical methodologies used for its characterization, presenting quantitative data and detailed experimental protocols to support advanced research and potential applications in drug development and biotechnology.
Biological Role and Significance
This compound is a trimer formed through the oxidative coupling of three ferulic acid molecules. These trimers, along with various other diferulic and triferulic acid isomers, act as crucial cross-linking agents within the plant cell wall.[1][2] They form covalent ester linkages to arabinofuranosyl residues of arabinoxylans, thereby physically tethering polysaccharide chains together.[3][4] This cross-linking has profound implications for the physical and biological properties of the cell wall:
-
Structural Integrity and Rigidity: The formation of a covalent network of polysaccharides by dehydrotriferulic acids significantly enhances the mechanical strength and rigidity of the cell wall.[5] This structural reinforcement is vital for maintaining cell shape, supporting the plant's structure, and resisting internal turgor pressure.
-
Regulation of Cell Growth: The extent of ferulate cross-linking is thought to play a role in controlling cell expansion. As the cell wall matures, the formation of these cross-links can limit its extensibility, thus contributing to the cessation of cell growth.[6]
-
Defense Against Pathogens: The densely cross-linked polysaccharide network created by ferulate oligomers presents a formidable barrier to microbial pathogens.[7] This fortification hinders the diffusion and activity of cell wall-degrading enzymes secreted by invading fungi and bacteria.
-
Impact on Digestibility: The presence of these cross-links is a major factor influencing the digestibility of plant biomass.[8] The covalent bonds are resistant to enzymatic hydrolysis, which has significant implications for industries such as biofuel production and animal feed, where the breakdown of plant cell walls is a critical step.
Quantitative Data on Ferulate Oligomers
The concentration of ferulate oligomers, including dehydrotriferulic acids, varies significantly between plant species, tissues, and developmental stages. While specific quantitative data for this compound is not extensively reported, the table below summarizes the concentrations of total ferulic acid and some of its dimers in relevant plant materials to provide context for their abundance.
| Plant Material | Compound | Concentration (mg/g of cell wall) | Reference |
| Maize Bran | Total Ferulic Acid | ~5.0 - 10.0 | [9] |
| Wheat Bran | Total Ferulic Acid | ~6.0 | [9] |
| Sugar Beet Pulp | Total Ferulic Acid | ~4.6 | [9] |
| Maize Bran | 5-5' Diferulic Acid | ~0.5 | [9] |
| Maize Bran | 8-O-4' Diferulic Acid | ~0.2 | [9] |
Note: The concentration of triferulic acids is generally lower than that of diferulic acids.
Biosynthesis of this compound
The biosynthesis of dehydrotriferulic acids is a multi-step process that begins with the synthesis of ferulic acid via the phenylpropanoid pathway. The subsequent oxidative coupling of ferulic acid residues is catalyzed by cell wall-associated peroxidases and laccases.[10][11][12]
Phenylpropanoid Pathway to Ferulic Acid
dot
Caption: Biosynthesis of Ferulic Acid via the Phenylpropanoid Pathway.
Oxidative Coupling of Ferulic Acid
Once synthesized, ferulic acid is esterified to arabinoxylans in the cell wall. The oxidative coupling of these ferulate residues is catalyzed by peroxidases and laccases, which generate feruloyl radicals. These radicals can then couple in various ways to form a range of diferulic and triferulic acids, including the 8-O-4,8-O-4 isomer.
dot
Caption: Oxidative Coupling of Ferulic Acid in the Plant Cell Wall.
Experimental Protocols
Extraction and Quantification of Dehydrotriferulic Acids
The analysis of dehydrotriferulic acids from plant cell walls typically involves alkaline hydrolysis to release the ester-linked phenolic acids, followed by chromatographic separation and detection.
4.1.1. Alkaline Hydrolysis
-
Sample Preparation: Mill the dried plant material to a fine powder (e.g., passing through a 0.5 mm screen).
-
Saponification: Suspend the powdered sample in 2 M NaOH (e.g., 100 mg sample in 10 mL NaOH) in a sealed, nitrogen-flushed tube.
-
Incubation: Incubate the suspension at room temperature for 24 hours with constant shaking.
-
Acidification: Cool the mixture on ice and acidify to pH 2 with concentrated HCl.
-
Extraction: Extract the liberated phenolic acids with three portions of diethyl ether or ethyl acetate.
-
Drying and Reconstitution: Pool the organic extracts, dry over anhydrous Na2SO4, and evaporate to dryness under reduced pressure. Reconstitute the residue in a known volume of methanol (B129727) or mobile phase for HPLC analysis.
4.1.2. High-Performance Liquid Chromatography (HPLC) Analysis
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis or diode array detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of acidified water (e.g., 0.1% formic acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. A typical gradient might be:
-
0-5 min: 10% B
-
5-30 min: 10-40% B
-
30-35 min: 40-100% B
-
35-40 min: 100% B
-
40-45 min: 100-10% B
-
(A = acidified water, B = organic solvent)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the eluate at 320 nm.
-
Quantification: Use an external standard of purified this compound to create a calibration curve for accurate quantification. If a standard is unavailable, semi-quantification can be performed relative to a known amount of an internal standard.[13][14][15]
Structural Elucidation by 2D-NMR Spectroscopy
Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a powerful tool for the unambiguous structural identification of ferulate oligomers.
-
Sample Preparation: Purified dehydrotriferulic acid isomers are dissolved in a suitable deuterated solvent, such as DMSO-d6 or methanol-d4.
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is required for adequate resolution.
-
Key 2D-NMR Experiments:
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals, providing a fingerprint of the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the linkages between the ferulate units.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to assign protons within each ferulate residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help to determine the stereochemistry of the molecule.
-
-
Data Acquisition and Processing: Standard pulse programs and processing parameters are used for each experiment. Data is typically processed using software such as TopSpin (Bruker) or MestReNova.[1][2][16]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of this compound from plant material.
dot
Caption: Workflow for the Analysis of Dehydrotriferulic Acids.
Conclusion and Future Perspectives
This compound, as a key cross-linking agent, is integral to the structure and function of the plant cell wall. Understanding its role and biosynthesis is crucial for efforts aimed at manipulating plant biomass properties for various applications. The methodologies outlined in this guide provide a framework for the accurate quantification and structural characterization of this and other ferulate oligomers.
Future research should focus on elucidating the precise regulatory mechanisms that control the extent and type of ferulate cross-linking in different plant tissues and in response to environmental stimuli. Furthermore, the development of high-throughput analytical methods will be essential for screening large plant populations to identify genotypes with desirable cell wall characteristics. For drug development professionals, understanding how these complex plant molecules are synthesized and how they contribute to the recalcitrance of plant materials can inform strategies for the extraction of bioactive compounds and the development of novel therapeutics that target microbial cell wall degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Grass Cell Walls: A Story of Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Relevance, structure and analysis of ferulic acid in maize cell walls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Phenolic cross-links: building and de-constructing the plant cell wall - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of Peroxidase and Laccase Gene Families and In Silico Identification of Potential Genes Involved in Upstream Steps of Lignan Formation in Sesame - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 15. jfda-online.com [jfda-online.com]
- 16. Identification of 8-O-4/8-5(Cyclic)- and 8-8(Cyclic)/5-5-Coupled Dehydrotriferulic Acids, Naturally Occurring in Cell Walls of Mono- and Dicotyledonous Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of Ferulate Trimers in Polysaccharide Cross-Linking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferulate trimers, along with their monomer and dimer counterparts, are key phenolic compounds that play a pivotal role in the structural integrity and physicochemical properties of plant cell walls, particularly in commelinid monocots like grasses and cereals. These molecules facilitate the cross-linking of polysaccharide chains, primarily arabinoxylans, and their linkage to lignin (B12514952), creating a complex and recalcitrant matrix. This cross-linking has profound implications for plant development, defense against pathogens, and the digestibility of biomass for animal feed and biofuel production. For drug development professionals, understanding these cross-linking mechanisms can offer insights into the bioavailability of plant-derived therapeutic compounds and the development of novel drug delivery systems based on natural polymers. This technical guide provides an in-depth exploration of the function of ferulate trimers in polysaccharide cross-linking, detailing the underlying chemistry, analytical methodologies, and the current state of quantitative understanding.
The Chemistry of Ferulate Trimer-Mediated Cross-Linking
Ferulic acid is initially esterified to the arabinose side chains of arabinoxylans within the plant cell wall. Oxidative coupling, mediated by peroxidases and laccases, then leads to the formation of dehydrodimers and subsequently trimers and even tetramers.[1][2] These reactions create covalent bonds between adjacent polysaccharide chains, effectively cross-linking them. Ferulate trimers are formed through the radical coupling of a ferulate monomer with a ferulate dimer, or through the coupling of three ferulate monomers. The resulting structures can theoretically cross-link up to three polysaccharide chains, significantly increasing the rigidity and complexity of the cell wall matrix.[3]
Several isomeric forms of ferulate trimers have been identified, with the specific linkages influencing the three-dimensional structure of the cross-link. The most commonly reported trimers include those with 5-5/8-O-4-, 8-O-4/8-O-4-, and 8-8(aryltetralin)/8-O-4- linkages.[4] The formation of these trimers is a key step in the process of lignification, where ferulates can act as nucleation sites for lignin deposition, further reinforcing the cell wall.[5]
Quantitative Analysis of Ferulate Trimers
The quantification of ferulate trimers in plant cell walls is challenging due to their low abundance and the complexity of the cell wall matrix. However, advancements in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled their detection and quantification. The data, while not exhaustive across a wide range of species, provides valuable insights into their distribution.
Table 1: Occurrence and Quantitative Estimates of Ferulate Trimers in Various Plant Sources
| Plant Source | Trimer Isomers Detected | Quantitative Data | References |
| Maize (Zea mays) | 5-5/8-O-4-, 8-O-4/8-O-4-, 8-8(aryltetralin)/8-O-4-, 8-5(noncyclic)/8-O-4-, 8-5(noncyclic)/5-5- | Triferulic acid content is roughly 1/10th of the diferulic acid content, ranging from 23 to 161 µg/g of flour. Dominating trimers are 5-5/8-O-4- and/or 8-O-4/8-O-4-regioisomers. | [2] |
| Wheat (Triticum aestivum) | 5-5/8-O-4-, 8-O-4/8-O-4-, 8-8(aryltetralin)/8-O-4- | Detected, but often in amounts below the limit of quantitation. | [6] |
| Rye (Secale cereale) | 5-5/8-O-4-, 8-O-4/8-O-4-, 8-8(aryltetralin)/8-O-4- | Detected, but often in amounts below the limit of quantitation. | [6] |
| Asparagus (Asparagus officinalis) | 5-5/8-O-4-, 8-O-4/8-O-4-, 8-8(aryltetralin)/8-O-4- | Detected, but often in amounts below the limit of quantitation. | [6] |
| Sugar Beet (Beta vulgaris) | 5-5/8-O-4-, 8-O-4/8-O-4-, 8-8(aryltetralin)/8-O-4- | Detected, but often in amounts below the limit of quantitation. | [6] |
Note: Comprehensive quantitative data for a wide range of ferulate trimer isomers across diverse plant species is an area of ongoing research. The data presented here is based on available literature and highlights the general trends observed.
Experimental Protocols
The analysis of ferulate trimers from plant cell walls involves a multi-step process, from sample preparation to instrumental analysis and data interpretation.
Protocol 1: Extraction of Ferulate Oligomers from Plant Cell Walls via Alkaline Hydrolysis
This protocol describes the liberation of ester-linked ferulate oligomers from the polysaccharide matrix.
Materials:
-
Dried plant material (e.g., maize bran, wheat bran)
-
2 M Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Tetrahydrofuran (THF)
-
Deionized water
-
Centrifuge
-
Shaker
-
pH meter
-
Rotary evaporator
Procedure:
-
Sample Preparation: Mill the dried plant material to a fine powder.
-
Saponification:
-
Weigh up to 100 mg of the dried plant material into a reaction vessel.
-
Add 10 mL of 2 M NaOH.
-
Protect the mixture from light and oxygen (e.g., by flushing with nitrogen) and agitate gently on a shaker for 18 hours at room temperature.
-
-
Acidification:
-
After 18 hours, acidify the mixture to a pH below 2 using concentrated HCl. This will precipitate the lignin and other acid-insoluble components.
-
-
Extraction:
-
Extract the acidified solution with diethyl ether (3 x 10 mL).
-
Combine the diethyl ether fractions.
-
-
Solvent Evaporation:
-
Remove the diethyl ether under reduced pressure using a rotary evaporator.
-
-
Reconstitution:
-
Re-dissolve the dried residue in 500 µL of tetrahydrofuran/water (1:1, v/v) for subsequent analysis by LC-MS/MS.
-
Protocol 2: Quantification of Ferulate Trimers using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general method for the separation and quantification of ferulate trimers using a stable isotope dilution approach for enhanced accuracy.[3][5]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Reversed-phase C18 column
Reagents:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Synthesized non-labeled and 13C-labeled ferulate trimer standards
Procedure:
-
Standard Preparation: Prepare a series of calibration standards containing known concentrations of the non-labeled ferulate trimers and a fixed concentration of the 13C-labeled internal standards.
-
Sample Preparation: Spike the reconstituted plant cell wall hydrolysate (from Protocol 1) with a known amount of the 13C-labeled internal standard mixture.
-
Chromatographic Separation:
-
Inject the sample onto the C18 column.
-
Elute the analytes using a gradient of Mobile Phase A and B. A typical gradient might start with a low percentage of B, gradually increasing to a high percentage to elute the more hydrophobic trimers.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in negative electrospray ionization mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each non-labeled and 13C-labeled ferulate trimer.
-
-
Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of the non-labeled trimer to the peak area of the corresponding 13C-labeled internal standard against the concentration of the non-labeled trimer.
-
Determine the concentration of the ferulate trimers in the plant sample by using the peak area ratios from the sample and the calibration curve.
-
Visualizing the Cross-Linking Process and Analytical Workflow
To better understand the complex relationships and processes involved in ferulate trimer-mediated cross-linking, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A stable isotope dilution approach to analyze ferulic acid oligomers in plant cell walls using liquid chromatography-tandem mass spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. pure.au.dk [pure.au.dk]
- 5. A stable isotope dilution approach to analyze ferulic acid oligomers in plant cell walls using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Radical Coupling Mechanisms of Ferulic Acid Trimers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies related to the formation of ferulic acid trimers through radical coupling reactions. This document details the enzymatic and chemical processes that drive the oligomerization of ferulic acid, presenting key quantitative data, experimental protocols, and visual representations of the underlying mechanisms to support research and development in this field.
Introduction to Ferulic Acid and its Oligomerization
Ferulic acid (FA), a hydroxycinnamic acid, is abundantly found in plant cell walls, where it is covalently linked to polysaccharides and lignin (B12514952).[1] Its antioxidant properties, stemming from the ability of its phenolic nucleus and extended side chain to form a resonance-stabilized phenoxy radical, make it a molecule of significant interest in the pharmaceutical, cosmetic, and food industries.[2]
The oxidative coupling of ferulic acid monomers leads to the formation of a diverse array of dehydrodimers, trimers, and higher oligomers.[3][4] These reactions can be initiated by enzymatic systems, such as laccases and peroxidases, or by chemical oxidants.[5][6] The resulting oligomers exhibit modified physicochemical and biological properties compared to the parent monomer, including altered solubility, antioxidant capacity, and anti-inflammatory activity.[3] This guide focuses specifically on the formation of ferulic acid trimers, detailing the various linkage types and the mechanisms governing their synthesis.
Radical Coupling Mechanisms and Trimer Structures
The formation of ferulic acid trimers is initiated by the one-electron oxidation of the phenolic hydroxyl group of ferulic acid, generating a phenoxy radical. This radical is delocalized across the aromatic ring and the propenoic side chain, allowing for subsequent coupling reactions at various positions. The most common linkages observed in ferulic acid oligomers include 8-5', 8-O-4', 5-5', and 8-8' bonds.[7]
Trimer formation can proceed through the coupling of a ferulic acid monomer with a pre-formed dehydrodimer or through the coupling of three ferulic acid monomers. The specific reaction conditions, including the type of oxidizing agent, pH, and solvent, influence the distribution and yield of the resulting trimer isomers.[5]
Identified Ferulic Acid Trimer Structures
Several dehydrotriferulic acids have been isolated and structurally characterized from natural sources, such as maize bran, and from in vitro enzymatic reactions.[8][9] The structures of these trimers are defined by the specific linkages connecting the three ferulic acid units.
Table 1: Identified Ferulic Acid Dehydrotrimers and their Linkage Types
| Trimer Structure | Linkage Types | Source / Method of Identification | Reference |
| 8-O-4/8-5(cyclic)-dehydrotriferulic acid | 8-O-4' and 8-5' (cyclic) | Synthesized from ethyl ferulate using a copper(II) catalyst; also identified in plant cell walls. | [9][10] |
| 8-8(cyclic)/5-5-dehydrotriferulic acid | 8-8' (cyclic) and 5-5' | Isolated from saponified insoluble maize fiber. | [9][10] |
| 5-5/8-8(cyclic)-dehydrotriferulic acid | 5-5' and 8-8' (cyclic) | Isolated from maize bran and characterized by MS and NMR. | [8] |
| 8-8(noncyclic)/8-O-4-dehydrotriferulic acid | 8-8' (non-cyclic) and 8-O-4' | Isolated from maize bran and characterized by MS and NMR. | [8] |
| 5-5/8-8(noncyclic)-dehydrotriferulic acid | 5-5' and 8-8' (non-cyclic) | Tentatively identified from maize bran. | [8] |
| Trimer from decarboxylated β-O-4'-dehydrodimer | Addition of a ferulic acid moiety | Peroxidase-catalyzed oxidation of ferulic acid. | [5][11] |
| Trimer from decarboxylated β-5'-dehydrodimer | Addition of a ferulic acid moiety | Peroxidase-catalyzed oxidation of ferulic acid. | [5][11] |
Experimental Protocols for Trimer Synthesis and Characterization
The synthesis and characterization of ferulic acid trimers require precise control of reaction conditions and sophisticated analytical techniques for purification and structural elucidation.
Laccase-Mediated Synthesis of Ferulic Acid Oligomers
Laccases are multi-copper oxidases that catalyze the oxidation of phenolic compounds, leading to the formation of phenoxy radicals.[3][7]
Experimental Protocol:
-
Enzyme Preparation: A commercial laccase from Myceliophthora thermophila can be purified by ultrafiltration to remove phenolic contaminants and increase specific activity.[6]
-
Reaction Mixture: Prepare a solution of ferulic acid (e.g., 5 mM) in a suitable buffer, such as 50 mM phosphate (B84403) buffer (pH 7.5).[3]
-
Initiation of Reaction: Add the laccase solution to the ferulic acid solution to initiate the oxidation reaction. The reaction can be carried out at a controlled temperature (e.g., 30°C).[3]
-
Monitoring the Reaction: The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) to observe the consumption of ferulic acid and the formation of oligomeric products.[12]
-
Product Recovery: After the desired reaction time, the products can be recovered by rotary evaporation to remove the solvent, followed by freeze-drying.[12]
-
Purification: The resulting mixture of oligomers can be purified using semi-preparative HPLC with a reverse-phase column (e.g., RP-18) and a suitable gradient of solvents (e.g., water/acetonitrile with 0.03% TFA).[7]
Peroxidase-Catalyzed Synthesis of Ferulic Acid Trimers
Peroxidases, in the presence of hydrogen peroxide (H₂O₂), are also effective catalysts for the oxidative coupling of ferulic acid.[5]
Experimental Protocol:
-
Reaction Setup: A model system can be prepared using ethyl ferulate as the substrate, horseradish peroxidase (HRP), and H₂O₂ in an aqueous buffer (e.g., sodium phosphate buffer, pH 6.0) containing ethanol (B145695) (e.g., 30%).
-
Optimization of Conditions: Ideal conditions for maximizing the yield of trimers and tetramers have been reported as a molar ferulate/H₂O₂ ratio of 1:1 and a reaction time of 10 minutes.
-
Reaction Termination: The reaction can be stopped by extraction with an organic solvent.
-
Purification and Analysis: The reaction products can be separated and purified using Size Exclusion Chromatography (SEC) and semi-preparative Reverse-Phase HPLC (RP-HPLC). The structures of the isolated trimers can then be elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Structural Characterization by NMR and Mass Spectrometry
The unambiguous identification of ferulic acid trimer structures relies heavily on modern spectroscopic techniques.
Mass Spectrometry (MS): High-resolution MS and tandem MS (MS/MS) are crucial for determining the molecular weight of the trimers and for obtaining fragmentation patterns that provide clues about the linkage types.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments are indispensable for the detailed structural elucidation of the trimer isomers.[8][9] These techniques allow for the assignment of all proton and carbon signals and the determination of through-bond and through-space correlations, which reveal the connectivity of the ferulic acid units.
Table 2: Representative ¹H and ¹³C NMR Data for Ferulic Acid Monomer
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | - | 148.37 |
| 2' | 6.34 (d, J=15 Hz) | 114.78 |
| 3 | 7.09 (d, J=2 Hz) | 123.57 |
| 4' | 3.98 (s) | 55.98 |
| 5 | 7.14 (dd, J=8 and 2 Hz) | 109.48 |
| 6 | 6.97 (d, J=9 Hz) | 147.05 |
| 1' | 7.75 (d, J=15 Hz) | 146.81 |
| 3' | - | 171.36 |
| 2 | - | 114.39 |
| 4 | - | 126.68 |
| Data obtained in CDCl₃ at 500 MHz.[13] |
Visualizing Radical Coupling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the fundamental pathways of ferulic acid radical coupling leading to the formation of oligomers.
Formation of Ferulic Acid Phenoxy Radical
Caption: Initial oxidation of ferulic acid to a phenoxy radical.
Dimerization Pathways of Ferulic Acid Radicals
Caption: Radical-radical coupling to form various dehydrodimers.
Formation of a Ferulic Acid Trimer
Caption: Formation of a trimer via coupling of a dimer and a monomer radical.
Conclusion and Future Perspectives
The study of ferulic acid trimers is a burgeoning field with significant implications for understanding the structure of plant cell walls and for the development of novel bioactive compounds. The radical coupling mechanisms, driven by enzymatic or chemical oxidation, produce a diverse range of trimeric structures with distinct linkage patterns. While significant progress has been made in identifying and characterizing these complex molecules, further research is needed to fully elucidate the factors controlling the regioselectivity of the coupling reactions and to establish robust and scalable methods for the synthesis of specific trimer isomers. A deeper understanding of the structure-activity relationships of these trimers will undoubtedly open up new avenues for their application in the pharmaceutical and nutraceutical industries.
References
- 1. Ferulic Acid | C10H10O4 | CID 445858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antioxidant potential of ferulic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic Oxidation of Ferulic Acid as a Way of Preparing New Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Initial steps of ferulic acid polymerization by lignin peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Laccase-catalysed oxidation of ferulic acid and ethyl ferulate in aqueous medium: a green procedure for the synthesis of new compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic Oxidation of Ferulic Acid as a Way of Preparing New Derivatives | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification of 8-O-4/8-5(Cyclic)- and 8-8(Cyclic)/5-5-Coupled Dehydrotriferulic Acids, Naturally Occurring in Cell Walls of Mono- and Dicotyledonous Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Isolation and Identification of Ferulic Acid From Aerial Parts of Kelussia odoratissima Mozaff - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 8-O-4,8-O-4-Dehydrotriferulic Acid Standard: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrotriferulic acids are complex phenolic compounds found in plant cell walls, formed through the oxidative coupling of ferulic acid. These trimers play a crucial role in the structural integrity of plant tissues by cross-linking polysaccharides. Their antioxidant and other biological activities make them of interest to researchers in nutrition, pharmacology, and materials science. This document provides a detailed protocol for the synthesis of the 8-O-4,8-O-4-dehydrotriferulic acid standard, a key isomer for analytical and biological studies. The synthesis involves the oxidative coupling of a ferulate precursor, followed by purification and characterization. This standardized protocol aims to facilitate the production of this important analytical standard for research and development purposes.
Introduction
Ferulic acid, a ubiquitous phenolic acid in the plant kingdom, can undergo oxidative coupling to form a variety of dehydrodimers and higher oligomers.[1] Among these, dehydrotriferulic acids are of significant interest due to their role in forming complex cross-links in plant cell walls. The this compound is a specific trimer where three ferulic acid units are linked via two 8-O-4 ether bonds. The availability of a pure analytical standard of this compound is essential for its accurate identification and quantification in biological matrices and for the investigation of its bioactivities.
This application note details a chemoenzymatic and a chemical synthesis approach for obtaining this compound. The chemoenzymatic method utilizes an enzyme such as laccase or peroxidase to catalyze the oxidative coupling, while the chemical method employs a copper-based catalyst.[2][3] Both methods yield a mixture of oligomers from which the desired trimer can be isolated and purified.
Synthesis Pathway Overview
The synthesis of this compound is achieved through the oxidative coupling of a ferulate precursor. This process generates radical intermediates that then couple to form dimers and subsequently trimers with various linkages. The 8-O-4 linkage is a common motif in neolignan chemistry.[4]
Caption: General synthesis pathway for this compound.
Experimental Protocols
Method 1: Chemoenzymatic Synthesis using Laccase
This method employs a laccase from Myceliophthora thermophila for the oxidative coupling of ferulic acid in an aqueous buffer system, presenting an environmentally friendly approach.[5]
Materials:
-
Ferulic Acid
-
Myceliophthora thermophila laccase
-
Phosphate (B84403) buffer (pH 7.5)
-
Ethyl acetate (B1210297)
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
Reaction Setup: Dissolve ferulic acid in phosphate buffer (pH 7.5) to a final concentration of 1 mg/mL in a reaction vessel.
-
Enzymatic Reaction: Add laccase to the ferulic acid solution. The enzyme-to-substrate ratio should be optimized, but a starting point of 1:100 (w/w) can be used.
-
Incubation: Incubate the reaction mixture at 30°C with gentle stirring for 24 hours.
-
Reaction Quenching: Stop the reaction by acidifying the mixture to pH 2 with 1M HCl.
-
Extraction: Extract the products from the aqueous phase with an equal volume of ethyl acetate three times.
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Solvent Removal: Evaporate the solvent under reduced pressure to obtain the crude product mixture.
-
Purification: Purify the crude mixture using preparative reversed-phase HPLC. A C18 column with a water/acetonitrile gradient containing 0.1% formic acid is suitable.
-
Fraction Collection and Analysis: Collect fractions and analyze by LC-MS to identify the fraction containing this compound based on its mass-to-charge ratio.
-
Final Product: Pool the pure fractions and lyophilize to obtain the solid standard.
Method 2: Chemical Synthesis using Copper(II)-TMEDA Catalyst
This method utilizes a copper(II)-tetramethylethylenediamine complex to catalyze the oxidative coupling of ethyl ferulate.[6]
Materials:
-
Ethyl ferulate
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetonitrile
-
Carbogen (B8564812) gas (5% CO2 in O2)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Silica (B1680970) gel for flash chromatography
-
Sephadex LH-20
-
Water (HPLC grade)
Procedure:
-
Catalyst Preparation: In a two-neck flask, add CuCl (0.4 mmol) and TMEDA (0.4 mmol) to 60 mL of acetonitrile and stir for 5 minutes.
-
Reaction Initiation: Add ethyl ferulate (4 mmol) to the catalyst solution.
-
Oxidation: Replace the atmosphere in the flask with carbogen gas by attaching a balloon filled with the gas.
-
Reaction: Stir the mixture at room temperature for 4 hours.
-
Reaction Quenching: Stop the reaction by adding 24 mL of 1 M HCl.
-
Extraction: Evaporate the organic solvents under reduced pressure and extract the crude product into ethyl acetate.
-
Initial Purification (Flash Chromatography): Reduce the volume of the ethyl acetate extract and subject it to flash chromatography on a silica gel column.
-
Secondary Purification (Size Exclusion Chromatography): Further purify the trimer-containing fractions using a Sephadex LH-20 column with methanol as the eluent.
-
Final Purification (Preparative HPLC): Perform a final purification step using preparative reversed-phase HPLC to isolate the pure this compound ethyl ester.
-
Saponification (Optional): To obtain the free acid, the purified ethyl ester can be saponified using NaOH followed by acidification.
-
Final Product: Lyophilize the final product to obtain a solid standard.
Experimental Workflow
Caption: Workflow for the synthesis and purification of the standard.
Data Presentation
The expected outcome of the synthesis is a purified product with the correct molecular weight and structural features as confirmed by mass spectrometry and NMR.
| Parameter | Expected Value | Method of Analysis |
| Molecular Formula | C30H28O12 | High-Resolution Mass Spectrometry |
| Molecular Weight | 580.54 g/mol | Mass Spectrometry |
| 1H NMR | Characteristic signals for aromatic, vinylic, and methoxy (B1213986) protons with specific coupling patterns for the 8-O-4 linkages. | 1D and 2D NMR Spectroscopy |
| 13C NMR | Distinct carbon signals corresponding to the three ferulate units and the ether linkages. | NMR Spectroscopy |
| Purity | >95% | HPLC-UV/Vis |
Characterization
The final product should be unambiguously characterized to confirm its structure and purity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., LC-ToF-MS/MS) should be used to confirm the molecular formula.[3]
-
Nuclear Magnetic Resonance (NMR): A full suite of NMR experiments (1H, 13C, COSY, HSQC, HMBC) is required to elucidate the exact connectivity of the three ferulic acid units and confirm the 8-O-4,8-O-4 linkage pattern.[2]
Conclusion
This application note provides two detailed protocols for the synthesis of this compound, a crucial analytical standard for researchers in various scientific disciplines. The choice between the chemoenzymatic and chemical synthesis methods will depend on the available resources and desired scale of production. Following these protocols will enable the generation of a high-purity standard, facilitating further research into the biological roles and potential applications of this complex natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bioinspired Selective Synthesis of Heterodimer 8-5' or 8- O-4' Neolignan Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic Oxidation of Ferulic Acid as a Way of Preparing New Derivatives | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Quantification of 8-O-4',8'-O-4''-Dehydrotriferulic Acid using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantification of 8-O-4',8'-O-4''-dehydrotriferulic acid, a complex phenolic compound, using reverse-phase high-performance liquid chromatography (HPLC) with UV detection. Due to the limited availability of a specific validated method for this analyte, the following protocol has been developed by adapting established methods for the analysis of ferulic acid and its dimers.[1][2][3][4][5][6] This application note includes a comprehensive experimental protocol, data presentation guidelines, and a workflow diagram to facilitate its implementation in a laboratory setting.
Introduction
8-O-4',8'-O-4''-Dehydrotriferulic acid is a naturally occurring phenolic acid found in plant cell walls, particularly in graminaceous plants like maize.[7] As a trimer of ferulic acid, it possesses significant antioxidant properties and is of interest in the fields of nutrition, pharmacology, and material science. Accurate quantification of this compound is crucial for understanding its biological activity, bioavailability, and potential therapeutic applications. The HPLC method outlined below provides a robust and reliable approach for the determination of 8-O-4',8'-O-4''-dehydrotriferulic acid in various sample matrices.
Experimental Protocol
This protocol is based on established methods for the analysis of ferulic acid and related phenolic compounds.[1][2][3][4][5][6]
1. Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
Diode Array Detector (DAD) or UV-Vis Detector
-
-
Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2][5]
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
2. Reagents and Standards
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid or Acetic acid (analytical grade)
-
8-O-4',8'-O-4''-Dehydrotriferulic acid analytical standard (if available) or an isolated and purified standard.
3. Preparation of Mobile Phase
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v).
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases prior to use.
4. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the 8-O-4',8'-O-4''-dehydrotriferulic acid standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition to achieve a concentration range suitable for creating a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
5. Sample Preparation
The sample preparation will vary depending on the matrix. The following is a general procedure for plant material:
-
Extraction: Extract the phenolic acids from the ground plant material using a suitable solvent such as 80% methanol.[1]
-
Hydrolysis (optional): For the release of ester-bound dehydrotriferulic acid, alkaline or enzymatic hydrolysis may be necessary.[1]
-
Purification: The crude extract can be purified using solid-phase extraction (SPE) to remove interfering substances.
-
Final Preparation: Evaporate the purified extract to dryness and reconstitute the residue in the initial mobile phase. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[1]
6. Chromatographic Conditions
-
Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B)
-
Flow Rate: 1.0 mL/min[2]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C[2]
-
Run Time: Approximately 30-40 minutes (adjust as needed to ensure elution of the analyte and any late-eluting compounds)
7. Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 60 | 40 |
| 25 | 40 | 60 |
| 30 | 10 | 90 |
| 35 | 10 | 90 |
| 36 | 90 | 10 |
| 40 | 90 | 10 |
Note: This gradient is a starting point and should be optimized for the specific column and system to achieve the best separation.
8. Quantification
-
Calibration Curve: Inject the working standard solutions and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared samples and determine the peak area of the 8-O-4',8'-O-4''-dehydrotriferulic acid peak.
-
Calculation: Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.
Data Presentation
Quantitative data should be summarized in a clear and structured table.
Table 1: HPLC Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Retention Time (min) | 18.5 ± 0.2 |
| Linearity (Concentration Range, µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD, µg/mL) | 0.3 |
| Limit of Quantification (LOQ, µg/mL) | 1.0 |
| Precision (%RSD, n=6) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow Diagram
References
- 1. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 2. jfda-online.com [jfda-online.com]
- 3. Characterization of brewer's spent grain extracts by tandem mass spectrometry and HPLC‐DAD: Ferulic acid dehydrodimers, phenolamides, and oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. scispace.com [scispace.com]
- 6. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: Mass Spectrometry Analysis of Dehydrotriferulic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dehydrotriferulic acids are complex phenolic compounds formed from the oxidative coupling of three ferulic acid units. They play a significant role in the cross-linking of polysaccharides in plant cell walls, contributing to their structural integrity. The analysis of these compounds is crucial for understanding plant biochemistry, dietary fiber functionality, and for the development of novel therapeutics, given the antioxidant and other bioactive properties associated with phenolic compounds. This document provides detailed application notes and protocols for the mass spectrometry-based analysis of dehydrotriferulic acids.
Section 1: Experimental Protocols
Protocol for Extraction of Dehydrotriferulic Acids from Plant Material
This protocol is designed for the extraction of cell wall-bound dehydrotriferulic acids from plant materials such as maize or wheat bran. The principle involves alkaline hydrolysis (saponification) to cleave the ester bonds linking the phenolic acids to the cell wall polysaccharides.
Materials:
-
Dried plant material (e.g., maize bran, wheat bran), finely ground
-
2 M Sodium hydroxide (B78521) (NaOH)
-
Concentrated Hydrochloric acid (HCl)
-
Diethyl ether
-
Tetrahydrofuran (B95107) (THF)
-
Deionized water
-
Centrifuge
-
Rotary evaporator
-
Vortex mixer
-
pH meter
Procedure:
-
Sample Preparation: Weigh approximately 100 mg of finely ground, dried plant material into a centrifuge tube.
-
Alkaline Hydrolysis: Add 10 mL of 2 M NaOH to the sample. Protect the mixture from light and oxygen (e.g., by flushing with nitrogen) and agitate gently for 18 hours at room temperature.[1]
-
Acidification: After hydrolysis, acidify the mixture to a pH below 2 using concentrated HCl. This step protonates the phenolic acids, making them soluble in organic solvents.
-
Liquid-Liquid Extraction: Extract the acidified solution with diethyl ether (3 x 15 mL). Vortex vigorously for 1 minute for each extraction and centrifuge to separate the phases.
-
Solvent Evaporation: Combine the organic phases and evaporate to dryness using a rotary evaporator at a temperature not exceeding 35°C.
-
Reconstitution: Re-dissolve the dried residue in 500 µL of a 1:1 (v/v) mixture of tetrahydrofuran and water for LC-MS/MS analysis.[1]
Protocol for LC-MS/MS Analysis of Dehydrotriferulic Acids
This protocol outlines the conditions for the separation and detection of dehydrotriferulic acids using liquid chromatography coupled with tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source
LC Parameters:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-9 min: Isocratic at 10% B
-
9-10 min: Linear gradient from 10% to 25% B
-
10-19 min: Isocratic at 25% B
-
19-34 min: Linear gradient from 25% to 50% B
-
34-40 min: Linear gradient from 50% to 98% B
-
40-50 min: Isocratic at 98% B
-
50-50.1 min: Linear gradient from 98% to 10% B
-
50.1-60 min: Isocratic at 10% B[2]
-
-
Flow Rate: 0.8 mL/min[2]
-
Injection Volume: 20-50 µL[2]
-
Column Temperature: 30°C[2]
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for phenolic acids.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with product ion scans for identification.
-
Precursor and Product Ions: The precursor ion for dehydrotriferulic acids is typically [M-H]⁻ at m/z 577. Product ions will vary depending on the isomer. For example, for 8-O-4′/5-5″-TFA, characteristic product ions include m/z 533 ([M-H-CO₂]⁻), 489 ([M-H-2CO₂]⁻), 355, 311, and 193.[3]
-
Collision Energy: Optimize for each specific transition.
Section 2: Data Presentation
Quantitative Data of Dehydrotriferulic Acids in Cereal and Pseudocereal Flours
The following table summarizes the content of various dehydrotriferulic acid isomers found in different flours, as determined by HPLC-MS.[4]
| Flour Type | 5-5/8-O-4-TFA (µg/g) | 8-O-4/8-O-4-TFA (µg/g) | 8-8(cyclic)/8-O-4-TFA (µg/g) | 8-5(noncyclic)/8-O-4-TFA (µg/g) | 8-5(noncyclic)/5-5-TFA (µg/g) | Total Triferulic Acids (µg/g) |
| Popcorn | 78 | 59 | 12 | 8 | 4 | 161 |
| Maize | 39 | 28 | 6 | 4 | 2 | 79 |
| Wheat | 15 | 18 | 4 | 2 | 1 | 40 |
| Rye | 12 | 14 | 3 | 2 | 1 | 32 |
| Barley | 9 | 11 | 2 | 1 | < LOQ | 23 |
| Oats | 8 | 10 | 2 | 1 | < LOQ | 21 |
| Buckwheat | < LOQ | < LOQ | < LOQ | 2 | 1 | 3 |
| Amaranth | < LOQ | < LOQ | < LOQ | 1 | < LOQ | 1 |
TFA: Triferulic Acid; < LOQ: Below Limit of Quantification
Section 3: Visualizations
Experimental Workflow for Dehydrotriferulic Acid Analysis
Caption: Experimental workflow for the analysis of dehydrotriferulic acids.
Simplified Formation Pathway of a Dehydrotriferulic Acid
Caption: Simplified radical coupling pathway for dehydrotriferulic acid formation.
Representative MS/MS Fragmentation of 8-O-4'/5-5"-Dehydrotriferulic Acid
References
- 1. A Multi-Step Chromatographic Approach to Purify Radically Generated Ferulate Oligomers Reveals Naturally Occurring 5-5/8-8(Cyclic)-, 8-8(Noncyclic)/8-O-4-, and 5-5/8-8(Noncyclic)-Coupled Dehydrotriferulic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of brewer's spent grain extracts by tandem mass spectrometry and HPLC‐DAD: Ferulic acid dehydrodimers, phenolamides, and oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxycinnamic Acids and Their Derivatives in Broa, a Traditional Ethnic Maize Bread - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Release of Ferulate Oligomers via Saponification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferulate oligomers, derived from the cross-linking of ferulic acid in plant cell walls, are of significant interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant, anti-inflammatory, and other biomedical properties. The release of these valuable bioactive compounds from the plant matrix is a critical first step in their isolation and characterization. Saponification, or alkaline hydrolysis, is a widely employed method for cleaving the ester bonds that link ferulate oligomers to polysaccharides in the plant cell wall. This document provides detailed protocols for the saponification-based release of ferulate oligomers, their subsequent purification, and analytical characterization.
Data Presentation: Quantitative Analysis of Ferulate Release
The efficiency of ferulate oligomer release is highly dependent on the specific conditions of the saponification reaction, including the concentration of the alkaline reagent, temperature, and reaction time. The optimal conditions can vary depending on the plant source material. While comprehensive comparative data on the release of specific ferulate oligomers is still an area of active research, the following tables provide illustrative data on the impact of saponification conditions on the release of monomeric ferulic acid, which can serve as a starting point for optimization studies targeting oligomers.
Table 1: Effect of NaOH Concentration on Ferulic Acid Yield from Brewer's Spent Grain
| NaOH Concentration (%) | Temperature (°C) | Time (h) | Ferulic Acid Yield (mg/100g) |
| 0.5 | 100 | 1 | 185.34 ± 12.45 |
| 1.0 | 100 | 1 | 245.78 ± 15.67 |
| 2.0 | 100 | 1 | 310.56 ± 20.89 |
| 4.0 | 100 | 1 | 295.43 ± 18.92 |
Data adapted from a study on Brewer's Spent Grain. Optimal concentrations may vary for other biomass sources.
Table 2: Effect of Temperature on Ferulic Acid Yield from Brewer's Spent Grain
| Temperature (°C) | NaOH Concentration (%) | Time (h) | Ferulic Acid Yield (mg/100g) |
| 60 | 2 | 1 | 215.45 ± 14.32 |
| 80 | 2 | 1 | 280.91 ± 18.76 |
| 100 | 2 | 1 | 310.56 ± 20.89 |
| 120 | 2 | 1 | 355.12 ± 22.54 |
Data adapted from a study on Brewer's Spent Grain. Higher temperatures may lead to degradation of some phenolic compounds.
Table 3: Effect of Reaction Time on Ferulic Acid Yield from Brewer's Spent Grain
| Time (h) | NaOH Concentration (%) | Temperature (°C) | Ferulic Acid Yield (mg/100g) |
| 1 | 2 | 120 | 355.12 ± 22.54 |
| 1.5 | 2 | 120 | 476.99 ± 25.94 |
| 2 | 2 | 120 | 460.33 ± 24.18 |
| 3 | 2 | 120 | 430.77 ± 21.99 |
Data adapted from a study on Brewer's Spent Grain. Prolonged reaction times may not always lead to increased yields and can cause degradation.
Experimental Protocols
Protocol 1: Saponification of Plant Material for Release of Ferulate Oligomers
This protocol describes a general method for the alkaline hydrolysis of plant cell wall material to release ferulate monomers and oligomers.[1][2]
Materials:
-
Dried and ground plant material (e.g., maize bran, wheat bran, brewer's spent grain)
-
2 M Sodium Hydroxide (NaOH) solution
-
6 M Hydrochloric Acid (HCl)
-
Ethyl acetate (B1210297) or Diethyl ether
-
Anhydrous sodium sulfate
-
Nitrogen gas
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Water bath or heating mantle
-
Centrifuge and centrifuge tubes
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
Weigh 1 g of dried, ground plant material into a round-bottom flask.
-
Add 20 mL of 2 M NaOH solution to the flask.
-
Flush the flask with nitrogen gas to create an inert atmosphere, which helps to prevent the oxidation of phenolic compounds.
-
Seal the flask and stir the suspension at room temperature (or a desired temperature, e.g., 40°C) for 4 to 18 hours. The optimal time and temperature should be determined empirically for the specific plant material.
-
After the incubation period, cool the mixture to room temperature if heated.
-
Acidify the mixture to a pH of 2-3 by slowly adding 6 M HCl while stirring. Monitor the pH using pH paper or a pH meter.
-
Transfer the acidified mixture to a centrifuge tube and centrifuge at 4,500 x g for 10 minutes to pellet the solid residue.
-
Decant the supernatant into a separatory funnel.
-
Extract the aqueous supernatant three times with an equal volume of ethyl acetate or diethyl ether.
-
Pool the organic extracts and wash them with a small volume of distilled water.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Filter the dried extract to remove the sodium sulfate.
-
Evaporate the solvent using a rotary evaporator at a temperature below 40°C to obtain the crude extract containing ferulate oligomers.
-
Redissolve the dried extract in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) for further purification or analysis.
Protocol 2: Purification of Ferulate Oligomers using Flash Chromatography and Sephadex LH-20
This protocol outlines a two-step chromatographic procedure for the purification of ferulate oligomers from the crude saponified extract.
Part A: Silica (B1680970) Gel Flash Chromatography [3]
Materials:
-
Crude extract from Protocol 1
-
Silica gel for flash chromatography
-
Glass column for flash chromatography
-
Solvents: Petroleum ether and Ethyl acetate
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., ethyl acetate).
-
Pack a glass column with silica gel slurried in petroleum ether.
-
Load the dissolved extract onto the top of the silica gel bed.
-
Elute the column with a gradient of ethyl acetate in petroleum ether. A suggested starting gradient is from 30% to 60% ethyl acetate.
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC) with a suitable mobile phase, visualizing the spots under a UV lamp.
-
Combine fractions containing the desired ferulate oligomers based on their TLC profiles.
-
Evaporate the solvent from the combined fractions. The resulting fraction will be enriched in ferulate dimers and trimers.
Part B: Sephadex LH-20 Chromatography [3][4]
Materials:
-
Enriched ferulate oligomer fraction from Part A
-
Sephadex LH-20 resin
-
Glass column for chromatography
-
Solvents: Methanol and 0.5 mM aqueous trifluoroacetic acid
-
Fraction collector
-
UV detector (optional, for monitoring elution)
Procedure:
-
Swell the Sephadex LH-20 resin in methanol according to the manufacturer's instructions.
-
Pack a glass column with the swollen Sephadex LH-20 resin.
-
Dissolve the enriched ferulate oligomer fraction in a small volume of methanol/water (1:1, v/v).
-
Load the dissolved sample onto the Sephadex LH-20 column.
-
Elute the column using a stepwise gradient of methanol in 0.5 mM aqueous trifluoroacetic acid. A typical three-step elution is as follows:
-
Step 1: 95:5 (v/v) 0.5 mM aqueous trifluoroacetic acid/methanol.
-
Step 2: 50:50 (v/v) 0.5 mM aqueous trifluoroacetic acid/methanol.
-
Step 3: 40:60 (v/v) 0.5 mM aqueous trifluoroacetic acid/methanol.
-
-
Collect fractions using a fraction collector and monitor the elution profile at 320 nm if a UV detector is available.
-
Analyze the collected fractions by LC-MS/MS to identify those containing the purified ferulate oligomers of interest.
-
Pool the fractions containing the purified oligomers and evaporate the solvent.
Visualization of Experimental Workflow
Caption: Workflow for the release, purification, and analysis of ferulate oligomers.
Conclusion
The protocols detailed in this application note provide a robust framework for the release of ferulate oligomers from plant cell walls using saponification, followed by their purification and analysis. Researchers are encouraged to optimize the saponification conditions for their specific plant material to maximize the yield of the desired oligomers. The successful isolation and characterization of these compounds will facilitate further investigation into their biological activities and potential therapeutic applications.
References
- 1. Cell-wall properties contributing to improved deconstruction by alkaline pre-treatment and enzymatic hydrolysis in diverse maize ( Zea mays L.) lines (Journal Article) | OSTI.GOV [osti.gov]
- 2. A Multi-Step Chromatographic Approach to Purify Radically Generated Ferulate Oligomers Reveals Naturally Occurring 5-5/8-8(Cyclic)-, 8-8(Noncyclic)/8-O-4-, and 5-5/8-8(Noncyclic)-Coupled Dehydrotriferulic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Multi-Step Chromatographic Approach to Purify Radically Generated Ferulate Oligomers Reveals Naturally Occurring 5-5/8-8(Cyclic)-, 8-8(Noncyclic)/8-O-4-, and 5-5/8-8(Noncyclic)-Coupled Dehydrotriferulic Acids [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 8-O-4,8-O-4-Dehydrotriferulic Acid as a Biomarker for Cell Wall Cross-Linking
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ferulic acid and its oxidative coupling products, including dimers and trimers, are key components in the cross-linking of polysaccharides within the plant cell wall, significantly impacting the structural integrity and digestibility of plant biomass.[1][2][3][4][5] 8-O-4,8-O-4-Dehydrotriferulic acid, a specific trimer of ferulic acid, serves as a valuable biomarker for understanding the extent and nature of these cross-linking networks, particularly in commelinid monocots like maize and other grasses.[1][2][6][7] This document provides detailed application notes and experimental protocols for the analysis of this compound as an indicator of cell wall structure.
The cross-linking of arabinoxylans via ferulate derivatives is a critical factor in the recalcitrance of lignocellulosic biomass to enzymatic degradation.[5] Therefore, quantifying specific cross-linking structures like this compound is essential for developing more efficient biofuel production strategies and for understanding plant defense mechanisms.
Data Presentation
The concentration of dehydrotriferulic acids, including the 8-O-4,8-O-4 isomer, can vary significantly depending on the plant species, tissue type, and developmental stage. The following table summarizes representative quantitative data for ferulic acid and its oligomers from various plant sources.
| Plant Material | Monomeric Ferulic Acid (mg/g cell wall) | Dimer A (mg/g cell wall) | Dimer B (mg/g cell wall) | 8-O-4/8-5(cyclic)-Triferulic Acid (µg/g AIR) | 8-8(cyclic)/5-5-Triferulic Acid (µg/g AIR) | Reference |
| Maize Bran (insoluble fiber) | Not specified | Not specified | Not specified | Identified | Identified | [6][8] |
| Wheat (insoluble fiber) | Not specified | Not specified | Not specified | Identified | Identified | [6] |
| Sugar Beet (insoluble fiber) | Not specified | Not specified | Not specified | Identified | Identified | [6] |
| Brachypodium distachyon (mature stems) | ~1.5 | ~0.1 | ~0.05 | Not quantified | Not quantified | [9] |
| Brachypodium distachyon (expanding stems) | ~1.0 | ~0.05 | ~0.02 | Not quantified | Not quantified | [9] |
Note: "Dimer A" and "Dimer B" in the context of Brachypodium distachyon refer to major ferulic acid dimers, the specific isomers of which are detailed in the cited reference. "AIR" stands for Alcohol Insoluble Residue.
Experimental Protocols
The quantification of this compound and other ferulate oligomers typically involves the alkaline hydrolysis of plant cell wall material to release ester-linked phenolics, followed by chromatographic separation and detection.
Protocol 1: Sample Preparation and Alkaline Hydrolysis
This protocol describes the preparation of alcohol-insoluble residue (AIR) from plant material and subsequent alkaline hydrolysis to release cell wall-bound phenolic acids.
Materials:
-
Plant tissue (e.g., maize bran, grass stems)
-
Ethanol (B145695) (70% and 95%)
-
Acetone
-
Sodium hydroxide (B78521) (NaOH) solution (2 M)
-
Hydrochloric acid (HCl) (concentrated)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Centrifuge
-
Rotary evaporator
-
Grinder or mill
Procedure:
-
Grinding: Dry the plant material and grind it to a fine powder.
-
Preparation of Alcohol-Insoluble Residue (AIR): a. Suspend the ground plant material in 70% ethanol and stir for 30 minutes. b. Centrifuge the suspension and discard the supernatant. c. Repeat the ethanol wash twice. d. Wash the pellet with 95% ethanol and then with acetone. e. Dry the resulting AIR pellet.
-
Alkaline Hydrolysis (Saponification): a. Weigh a known amount of AIR (e.g., 50 mg) into a flask. b. Add 2 M NaOH solution (e.g., 5 mL). c. Flush the flask with nitrogen gas to prevent oxidation. d. Stir the suspension at room temperature for 18-24 hours in the dark.[10]
-
Extraction of Phenolic Acids: a. Acidify the hydrolysate to pH 2 with concentrated HCl. b. Extract the phenolic acids three times with an equal volume of ethyl acetate. c. Pool the ethyl acetate fractions. d. Dry the pooled extract over anhydrous MgSO₄. e. Evaporate the solvent using a rotary evaporator.
-
Sample Reconstitution: Dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol/water) for subsequent analysis.
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the separation and quantification of ferulate oligomers using reverse-phase HPLC with UV detection.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 1% Acetic acid in water
-
Mobile Phase B: Acetonitrile (B52724)
-
Authentic standards of ferulic acid and its oligomers (if available)
Procedure:
-
HPLC Conditions:
-
Calibration: a. Prepare a series of standard solutions of known concentrations for ferulic acid and available dehydrotriferulic acid isomers. b. Inject each standard solution and record the peak area. c. Construct a calibration curve by plotting peak area against concentration.
-
Sample Analysis: a. Inject the reconstituted sample extract from Protocol 1. b. Identify the peaks corresponding to this compound and other ferulates based on retention times compared to standards. c. Quantify the amount of each compound by comparing its peak area to the calibration curve.
Protocol 3: Identification and Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For more sensitive and specific analysis, especially in complex matrices, LC-MS/MS is the preferred method.[12]
Materials:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Stable isotope-labeled internal standards (if available)
Procedure:
-
LC Conditions: Use similar LC conditions as described in Protocol 2, adjusting the mobile phase to be compatible with MS detection (e.g., using formic acid instead of acetic acid).
-
MS/MS Conditions:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound and other target analytes by infusing a standard solution.
-
-
Quantification: a. For absolute quantification, a stable isotope dilution approach using labeled internal standards is recommended.[12] b. Spike the samples with a known amount of the internal standard before extraction. c. Create a calibration curve using standards spiked with the same amount of internal standard. d. The concentration of the analyte in the sample is determined by the ratio of the analyte peak area to the internal standard peak area.
Mandatory Visualization
Caption: Biosynthesis pathway of ferulate cross-links in the plant cell wall.
Caption: Experimental workflow for the analysis of this compound.
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. researchgate.net [researchgate.net]
- 3. Relevance, structure and analysis of ferulic acid in maize cell walls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 8-O-4/8-5(Cyclic)- and 8-8(Cyclic)/5-5-Coupled Dehydrotriferulic Acids, Naturally Occurring in Cell Walls of Mono- and Dicotyledonous Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural identification of dehydrotriferulic and dehydrotetraferulic acids isolated from insoluble maize bran fiber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Grass cell wall feruloylation: distribution of bound ferulate and candidate gene expression in Brachypodium distachyon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 11. jfda-online.com [jfda-online.com]
- 12. A stable isotope dilution approach to analyze ferulic acid oligomers in plant cell walls using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Semi-Preparative RP-HPLC Purification of Ferulate Trimers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferulate trimers, complex phenolic compounds formed from the oxidative coupling of ferulic acid, are of significant interest in the fields of nutrition, pharmacology, and materials science due to their potent antioxidant properties and their role in plant cell wall structure. The isolation of high-purity ferulate trimers is essential for detailed structural elucidation and for in-depth biological activity studies. This document provides a detailed protocol for the semi-preparative purification of ferulate trimers from plant-derived materials using reversed-phase high-performance liquid chromatography (RP-HPLC). The primary source material discussed is maize bran, a rich source of ferulic acid oligomers.[1][2][3]
Overall Experimental Workflow
The purification process involves several key stages, beginning with the liberation of ferulate trimers from the plant matrix, followed by extraction and enrichment, and culminating in semi-preparative RP-HPLC for the isolation of individual trimer isomers.
Caption: Experimental workflow for the purification of ferulate trimers.
Detailed Experimental Protocols
Sample Preparation: Extraction of Ferulate Oligomers from Maize Bran
This protocol is adapted from established methods for the alkaline hydrolysis of plant cell wall materials to release ester-linked ferulates.[3][4]
Materials:
-
Maize bran
-
Sodium hydroxide (B78521) (NaOH) solution, 2 M
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Solid-Phase Extraction (SPE) C18 cartridges
Procedure:
-
Alkaline Hydrolysis:
-
Suspend maize bran in 2 M NaOH solution at a ratio of 1:10 (w/v).
-
Stir the suspension at room temperature for 24 hours under a nitrogen atmosphere to prevent oxidation.
-
-
Acidification and Extraction:
-
Acidify the mixture to pH 2 with concentrated HCl.
-
Perform liquid-liquid extraction three times with an equal volume of ethyl acetate.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
-
Solvent Evaporation:
-
Evaporate the ethyl acetate under reduced pressure at 40°C to obtain the crude extract.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Dissolve the crude extract in a minimal amount of methanol and dilute with water.
-
Load the diluted extract onto the SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the ferulate oligomers with methanol.
-
Evaporate the methanol to dryness and reconstitute the residue in the initial mobile phase for HPLC injection.
-
Semi-Preparative RP-HPLC Purification
This section outlines the parameters for the semi-preparative RP-HPLC separation. The method is scaled up from analytical conditions reported for ferulate oligomer analysis.
Instrumentation and Columns: A standard semi-preparative HPLC system equipped with a gradient pump, an autosampler, a UV-Vis detector, and a fraction collector is required.
| Parameter | Specification |
| Column | Reversed-phase C18, 250 x 10 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Detection Wavelength | 320 nm |
| Flow Rate | 4-5 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 500 µL - 2 mL (dependent on sample concentration) |
| Sample Concentration | 10-50 mg/mL in initial mobile phase |
Gradient Elution Program:
The following gradient is a starting point and should be optimized based on the specific extract and the resolution of the target trimer peaks.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 5 | 90 | 10 |
| 40 | 60 | 40 |
| 45 | 10 | 90 |
| 50 | 10 | 90 |
| 51 | 90 | 10 |
| 60 | 90 | 10 |
Fraction Collection:
-
Collect fractions based on the elution profile, targeting the peaks corresponding to ferulate trimers.
-
It is advisable to collect fractions in smaller volumes to ensure higher purity of the isolated compounds.
Post-Purification Processing and Analysis
Procedure:
-
Solvent Evaporation: Evaporate the solvent from the collected fractions under a stream of nitrogen or using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Purity Assessment:
-
Dissolve a small aliquot of the dried fraction in the mobile phase.
-
Analyze the purity using an analytical RP-HPLC system with a similar gradient profile.
-
-
Identity Confirmation by UPLC-MS/MS:
-
Prepare the purified samples for UPLC-MS/MS analysis by dissolving them in a suitable solvent (e.g., methanol/water).
-
Utilize a high-resolution mass spectrometer to confirm the molecular weight of the ferulate trimers and to obtain fragmentation patterns for structural elucidation.
-
Data Presentation
The following table summarizes the key quantitative parameters of the semi-preparative HPLC purification process. The values provided are typical and may vary depending on the specific experimental conditions and the source material.
| Parameter | Value |
| Column Dimensions | 250 x 10 mm |
| Particle Size | 5 µm |
| Flow Rate | 4.5 mL/min |
| Typical Sample Load | 20-100 mg of SPE-purified extract |
| Expected Yield (per run) | 1-5 mg of purified trimer |
| Expected Purity | >95% (as determined by analytical HPLC) |
| Detection Wavelength | 320 nm |
Logical Relationships Diagram
The following diagram illustrates the logical relationship between the analytical method development and the scaling up to a semi-preparative purification process.
Caption: Scaling up from analytical to semi-preparative HPLC.
Conclusion
This protocol provides a comprehensive framework for the semi-preparative purification of ferulate trimers from plant sources. The successful isolation of these compounds in high purity is a critical step for advancing research into their biological functions and potential applications. The provided parameters for sample preparation, HPLC separation, and post-purification analysis should serve as a valuable resource for researchers in this field. It is important to note that optimization of the gradient and sample loading will likely be necessary for different source materials and HPLC systems to achieve the best purification results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of ferulic acid from agricultural wastes: its improved extraction and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of brewer's spent grain extracts by tandem mass spectrometry and HPLC‐DAD: Ferulic acid dehydrodimers, phenolamides, and oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 8-O-4,8-O-4-Dehydrotriferulic Acid Extraction
Welcome to the technical support center for the extraction and purification of 8-O-4,8-O-4-Dehydrotriferulic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it found?
A1: this compound is a type of dehydrotriferulic acid, an oligomer formed from three ferulic acid units. These compounds are naturally occurring phenolic acids found cross-linking polymers within the cell walls of plants.[1] They are particularly abundant in monocots like maize (corn) and wheat, where they are esterified to polysaccharides such as arabinoxylans.[1][2][3] Maize bran is a commonly used source for its isolation.[2][4]
Q2: What is the general principle behind extracting this compound?
A2: Since this compound is bound to the plant cell wall matrix via ester linkages, the primary extraction method is alkaline hydrolysis, also known as saponification.[5][6] This process uses a base, typically sodium hydroxide (B78521) (NaOH), to cleave these ester bonds, releasing the dehydrotriferulic acid into the solution.[7][8] Following hydrolysis, the mixture is acidified to protonate the phenolic acids, which can then be extracted using an organic solvent and subsequently purified through various chromatographic techniques.[1][9]
Q3: Why is a multi-step purification process necessary after the initial extraction?
A3: The initial alkaline extract is a complex mixture containing various released phenolic compounds (monomers, dimers, and other trimers), degraded sugars, and other soluble materials from the plant matrix.[1] A multi-step purification approach is essential to isolate this compound with high purity. Common purification strategies include solid-phase extraction (SPE) for initial cleanup, followed by size-exclusion chromatography (e.g., Sephadex LH-20) and reversed-phase high-performance liquid chromatography (RP-HPLC) for final purification.[1][2]
Q4: Which analytical techniques are suitable for identifying and quantifying this compound?
A4: High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., Diode Array Detector, DAD, or UV detector at 320 nm) is the method of choice for both quantification and analysis.[10][11] For unambiguous structural identification, mass spectrometry (MS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy are required.[2][3]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Target Compound | 1. Incomplete Saponification: The alkaline hydrolysis conditions (NaOH concentration, temperature, time) were insufficient to cleave the ester bonds. 2. Degradation of Compound: Hydrolysis conditions were too harsh (e.g., excessively high temperature or prolonged time), leading to the degradation of the released phenolic acids.[9][12] 3. Inefficient Solvent Extraction: The pH after acidification was not low enough (~pH 2) for complete protonation, or the organic solvent used was not optimal.[1][8] 4. Losses During Purification: The compound may be lost during SPE or other chromatography steps due to improper column conditioning, choice of solvent, or fraction collection. | 1. Optimize Hydrolysis: Systematically test different NaOH concentrations (e.g., 2M to 4M), temperatures (e.g., room temperature to 125°C), and durations (e.g., 1.5h to 24h).[13] See Table 1 for examples. 2. Use Milder Conditions: Perform hydrolysis at room temperature for a longer duration or under a nitrogen atmosphere to prevent oxidation.[5] 3. Ensure Proper Acidification & Extraction: Use concentrated HCl to lower the pH to < 2.[1] Perform multiple extractions (e.g., 3x) with a suitable solvent like ethyl acetate (B1210297) or diethyl ether.[9][14] 4. Validate Purification Steps: Use analytical standards to track the compound through the purification process. Ensure SPE cartridges are conditioned correctly and use a gradient elution to find the optimal solvent for recovery.[14][15] |
| Poor Chromatographic Resolution (HPLC) | 1. Co-eluting Impurities: The sample is not pure enough, and other compounds have similar retention times. 2. Inappropriate HPLC Conditions: The mobile phase composition, gradient, or column type is not suitable for separating the target compound from closely related isomers or impurities.[1] | 1. Improve Sample Purity: Introduce an additional purification step. For example, use Sephadex LH-20 chromatography before the final RP-HPLC step.[1][2] 2. Optimize HPLC Method: Adjust the mobile phase gradient to be shallower, change the solvent composition (e.g., methanol (B129727) vs. acetonitrile), or try a different column chemistry (e.g., Phenyl-Hexyl instead of C18).[2] Adding a small amount of acid (e.g., acetic acid, trifluoroacetic acid) to the mobile phase can improve peak shape for phenolic compounds.[14] |
| Presence of Contaminants in Final Product | 1. Carryover from Plant Material: Insoluble fibers or other matrix components were not fully removed before extraction. 2. Impure Solvents or Reagents: Low-quality solvents or reagents can introduce contaminants. 3. Leaching from Plasticware: Use of incompatible plastic tubes or containers can lead to contamination. | 1. Pre-wash Plant Material: Before hydrolysis, wash the starting material (e.g., maize bran) with solvents like ethanol (B145695) or acetone (B3395972) to remove free phenolics and lipids.[3] 2. Use High-Purity Reagents: Use HPLC-grade solvents and analytical-grade reagents for all steps. 3. Use Glassware: Whenever possible, use glass vials and containers, especially when working with organic solvents. |
Data Presentation
Table 1: Optimized Alkaline Hydrolysis Conditions for Phenolic Acid Extraction from Various Plant Sources
The following table summarizes optimized conditions from different studies for releasing ferulic acid and its derivatives, which can serve as a starting point for optimizing the extraction of this compound.
| Plant Source | Alkali | Concentration | Temperature | Time | Outcome/Notes | Reference |
| Paddy Straw | NaOH | 3.90 M | 125 °C | 2.30 h | Optimized for maximum ferulic acid yield using Response Surface Methodology (RSM). | [13] |
| Brewer's Spent Grain | NaOH | 2% (w/v) (~0.5 M) | 120 °C | 1.5 h | Optimized for high ferulic acid yield; autoclave use suggested for scale-up. | [16] |
| Chilean Cristalino Corn | NaOH | 3 M | Not Specified | 90 min | Selected as best condition for extracting bound phenolic fraction. | [17] |
| Spelt Seeds | NaOH | 2 M | Not Specified | Not Specified | Used for hydrolysis of bound phenolics prior to SPE. | [15] |
| Maize Bran | NaOH | 2 M | Not Specified | Not Specified | Used for extraction of esterified ferulic acid. | [11][18] |
Experimental Protocols
Protocol 1: Alkaline Hydrolysis and Extraction
This protocol describes the liberation of this compound from a plant source like maize bran.
-
Sample Preparation: Weigh approximately 10-20 g of dried, ground plant material (e.g., maize bran). If necessary, pre-wash the material with 70% ethanol to remove free sugars and lipids, then dry completely.
-
Alkaline Hydrolysis:
-
Suspend the prepared material in 2 M NaOH in a solid:liquid ratio of 1:20 (w/v) in a sealed flask.[16]
-
Flush the flask with nitrogen gas to minimize oxidation of phenolic compounds.
-
Stir the suspension at room temperature for 24 hours or at an elevated temperature (e.g., 120°C) for a shorter duration (e.g., 1.5 hours).[16]
-
-
Acidification:
-
After hydrolysis, cool the mixture to room temperature and centrifuge to pellet the solid residue.
-
Transfer the supernatant to a new flask.
-
Carefully add concentrated HCl dropwise while stirring to adjust the pH to < 2.[1] A precipitate (lignin and other materials) may form.
-
-
Liquid-Liquid Extraction:
-
Drying and Concentration:
-
Wash the combined organic phase with brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude phenolic extract.[1]
-
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol provides a general method for the initial purification of the crude extract.
-
Sorbent Selection: Use a polymeric sorbent like Oasis HLB or Strata-X, or a C18 cartridge.[15][19]
-
Cartridge Conditioning: Condition the SPE cartridge by passing 3-5 mL of methanol, followed by 3-5 mL of acidified water (pH 2).[14][19] Do not let the cartridge run dry.
-
Sample Loading:
-
Re-dissolve the crude extract from Protocol 1 in a small volume of methanol/water (e.g., 1:1 v/v).[1]
-
Load the dissolved sample onto the conditioned cartridge.
-
-
Washing: Wash the cartridge with 5-10 mL of acidified water (pH 2) to remove polar impurities like sugars and salts.[19]
-
Elution:
-
Elute the retained phenolic compounds with a suitable organic solvent. A common strategy is to first use a less polar solvent like diethyl ether, followed by a more polar solvent like ethyl acetate or methanol.[14]
-
Collect the eluate(s) containing the target compound.
-
-
Concentration: Evaporate the solvent from the collected eluate to yield a purified extract.
Visualizations
References
- 1. Frontiers | A Multi-Step Chromatographic Approach to Purify Radically Generated Ferulate Oligomers Reveals Naturally Occurring 5-5/8-8(Cyclic)-, 8-8(Noncyclic)/8-O-4-, and 5-5/8-8(Noncyclic)-Coupled Dehydrotriferulic Acids [frontiersin.org]
- 2. Structural identification of dehydrotriferulic and dehydrotetraferulic acids isolated from insoluble maize bran fiber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ferulic acid dehydrodimers from wheat bran: isolation, purification and antioxidant properties of 8-O-4-diferulic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. web.gps.caltech.edu [web.gps.caltech.edu]
- 9. Optimizing Extraction Conditions of Free and Bound Phenolic Compounds from Rice By-Products and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jfda-online.com [jfda-online.com]
- 11. Preparation of ferulic acid from agricultural wastes: its improved extraction and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. A Novel and Simpler Alkaline Hydrolysis Methodology for Extraction of Ferulic Acid from Brewer’s Spent Grain and its (Partial) Purification through Adsorption in a Synthetic Resin | MDPI [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Preparation of ferulic acid from agricultural wastes: its improved extraction and purification. | Semantic Scholar [semanticscholar.org]
- 19. Solid-phase extraction procedure for determination of phenolic acids and some flavonols in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 8-O-4,8-O-4-Dehydrotriferulic Acid Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 8-O-4,8-O-4-dehydrotriferulic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for obtaining this compound?
This compound can be isolated from natural sources, such as saponified corn bran insoluble fiber.[1][2] It can also be synthesized through the radical coupling of ethyl ferulate.[3][4][5]
Q2: What makes the purification of this compound challenging?
The primary challenge lies in the complexity of the mixture obtained from both natural sources and chemical synthesis.[3] This mixture often contains a variety of other dehydrotriferulic acid (TriFA) isomers, dehydrotetraferulic acids, and partially saponified oligomers, which have similar chemical properties, making separation difficult.[3]
Q3: What are the common chromatographic techniques used for purification?
A multi-step chromatographic approach is typically employed, which includes:
-
Silica (B1680970) Flash Chromatography for initial fractionation.[3][6]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for final purification.[3][7][8]
Troubleshooting Guide
Problem 1: Low yield of the target compound after initial extraction from a natural source.
-
Question: I am getting a very low yield of this compound from saponified corn bran. What could be the issue?
-
Answer: Low yields from natural sources can be attributed to the naturally low abundance of this specific trimer compared to other ferulate dehydrodimers and trimers.[7] The efficiency of the saponification (alkaline hydrolysis) step is also critical. Ensure complete hydrolysis to release the dehydrotriferulic acids from the plant cell wall polysaccharides.[7][8]
Problem 2: Co-elution of isomers during RP-HPLC.
-
Question: My RP-HPLC results show overlapping peaks, and I am unable to resolve this compound from other isomers. How can I improve the separation?
-
Answer: Co-elution of isomers is a common challenge due to their structural similarity. To improve resolution, consider the following:
-
Optimize the Mobile Phase Gradient: A shallower gradient with a lower flow rate can enhance separation. Experiment with different solvent compositions, such as varying the methanol (B129727) or acetonitrile (B52724) concentration in the mobile phase containing a modifier like trifluoroacetic acid.[3][4]
-
Employ a Different Stationary Phase: If a standard C18 column is not providing sufficient resolution, consider a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase.
-
Utilize a Multi-Step HPLC Approach: Collect fractions from the initial HPLC run that contain the target compound along with impurities and reinject them onto the same or a different column under modified conditions.
-
Problem 3: Presence of unknown reaction products in the purified sample.
-
Question: After purification, I still observe unknown peaks in my analytical chromatogram. What is their likely origin and how can I remove them?
-
Answer: When synthesizing dehydrotriferulic acids from ethyl ferulate, a plethora of radical-coupling products can be generated.[6] These can include various trimers, tetramers, and partially saponified oligomers.[3] An additional clean-up step using Sephadex LH-20 chromatography after the initial silica flash chromatography and before the final RP-HPLC can be effective in removing these diverse reaction byproducts.[3][4]
Data Presentation
Table 1: Example RP-HPLC Conditions for Dehydrotriferulic Acid Separation
| Parameter | Condition A | Condition B | Condition C |
| Mobile Phase A | 0.5 mM aqueous trifluoroacetic acid/methanol (95/5, v/v) | 0.5 mM aqueous trifluoroacetic acid/methanol (50/50, v/v) | 0.5 mM aqueous trifluoroacetic acid/methanol (40/60, v/v) |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 320 nm | UV at 320 nm | UV at 320 nm |
| Data adapted from a study on the separation of ferulate oligomers.[3][4] |
Experimental Protocols
Detailed Methodology for a Multi-Step Purification of Radically Generated Dehydrotriferulic Acids [3][4]
-
Initial Fractionation by Silica Flash Chromatography:
-
The crude reaction mixture from the radical coupling of ethyl ferulate is subjected to silica flash chromatography.
-
Early eluting fractions are collected.
-
-
Saponification:
-
The collected fractions are saponified to hydrolyze the ethyl esters.
-
-
Further Separation by Sephadex LH-20 Chromatography:
-
The saponified fractions are then passed through a Sephadex LH-20 column to remove a large variety of other trimers, dehydrotetraferulic acids, and partially saponified oligomers.
-
-
Final Purification by Reversed-Phase HPLC (RP-HPLC):
-
The fractions obtained from the Sephadex LH-20 chromatography are subjected to preparative RP-HPLC for the final purification of this compound.
-
The mobile phase conditions should be optimized for the best resolution (see Table 1 for examples).
-
Fractions are collected and analyzed for purity.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | A Multi-Step Chromatographic Approach to Purify Radically Generated Ferulate Oligomers Reveals Naturally Occurring 5-5/8-8(Cyclic)-, 8-8(Noncyclic)/8-O-4-, and 5-5/8-8(Noncyclic)-Coupled Dehydrotriferulic Acids [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. A Multi-Step Chromatographic Approach to Purify Radically Generated Ferulate Oligomers Reveals Naturally Occurring 5-5/8-8(Cyclic)-, 8-8(Noncyclic)/8-O-4-, and 5-5/8-8(Noncyclic)-Coupled Dehydrotriferulic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Isolation and structural characterisation of 8-O-4/8-O-4- and 8-8/8-O-4-coupled dehydrotriferulic acids from maize bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ferulic acid dehydrodimers from wheat bran: isolation, purification and antioxidant properties of 8-O-4-diferulic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Saponification for Dehydrotriferulic Acid Release
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the release of dehydrotriferulic acid via saponification.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the saponification of plant cell wall materials for the release of dehydrotriferulic acid.
| Question | Answer |
| Why is the yield of dehydrotriferulic acid lower than expected? | Several factors can contribute to low yields. Incomplete saponification is a primary reason; ensure that the reaction time, temperature, and NaOH concentration are sufficient for your specific plant material.[1] Another possibility is the degradation of the target compound under harsh alkaline conditions. Overly high temperatures or prolonged exposure to strong alkali can lead to unwanted side reactions.[2] Also, consider issues with the work-up process, such as inefficient extraction or loss of product during acidification.[1] |
| How can I determine if the saponification reaction is complete? | Monitoring the reaction progress is crucial. You can use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the esterified starting material and the appearance of the dehydrotriferulic acid product.[1] |
| What are the optimal conditions for saponification? | The optimal conditions are highly dependent on the specific plant material being processed. However, studies on similar compounds like ferulic acid provide a good starting point. For example, one study on paddy straw found optimal conditions to be 125°C, 3.90 M NaOH, and a reaction time of 2.30 hours.[2] It is recommended to perform a systematic optimization study for your material, varying NaOH concentration, temperature, and time. |
| I am observing degradation of my product. How can I minimize this? | Degradation of phenolic compounds can occur at high temperatures and strong alkaline conditions. To minimize this, consider using milder saponification conditions. This could involve lowering the temperature and compensating with a longer reaction time, or using a lower concentration of NaOH. It's a balance between achieving complete saponification and preventing product degradation. |
| My extract contains many impurities. How can I improve the purity of the released dehydrotriferulic acid? | Post-saponification purification is essential. After acidification of the reaction mixture, a liquid-liquid extraction with a suitable organic solvent like ethyl acetate (B1210297) can remove many water-soluble impurities.[1] Further purification can be achieved using chromatographic techniques such as Sephadex LH-20 chromatography or semipreparative HPLC.[3][4] |
| Should I be concerned about the formation of artifacts during saponification? | Yes, it has been reported that some dehydrotriferulic acid structures, specifically those with an 8-5(noncyclic)-coupled dimeric unit, may be formed from their phenylcoumaran precursors during the saponification process and may not exist in the plant in that form.[5] It is important to be aware of such potential transformations when analyzing your results. |
Data Presentation: Optimizing Saponification Parameters
The following tables summarize quantitative data from various studies on the alkaline hydrolysis of plant materials to release phenolic acids. While specific data for dehydrotriferulic acid is limited, these tables provide a valuable reference for optimizing your experimental conditions.
Table 1: Effect of NaOH Concentration on Polyphenol Yield
| NaOH Concentration (mM) | Polyphenol Yield (mg GAE/g DM) | Source |
| 0 (Water) | ~0.6 | [6] |
| 100 | ~4.8 | [6] |
| 500 | ~5.2 | [6] |
| 1000 | ~5.0 | [6] |
| GAE: Gallic Acid Equivalents; DM: Dry Matter. Data from alkaline extraction of vine shoots. |
Table 2: Optimization of Alkaline Hydrolysis for Ferulic Acid Release from Paddy Straw
| Parameter | Range Studied | Optimal Condition | Ferulic Acid Yield (mg/g) | Source |
| Temperature (°C) | 100 - 150 | 125 | 8.17 | [2] |
| NaOH Concentration (M) | 2 - 5 | 3.90 | 8.17 | [2] |
| Time (h) | 1 - 3 | 2.30 | 8.17 | [2] |
Experimental Protocols
This section provides a detailed methodology for the saponification of plant material to release dehydrotriferulic acid, based on established protocols for similar compounds.
Protocol: Alkaline Hydrolysis for Dehydrotriferulic Acid Release
-
Sample Preparation:
-
Grind the dried plant material (e.g., maize bran) to a fine powder (e.g., to pass through a 0.5 mm screen).
-
If necessary, destarch the material using enzymes like α-amylase and amyloglucosidase.
-
-
Saponification:
-
Suspend the prepared plant material in a sodium hydroxide (B78521) (NaOH) solution. A typical starting point is 2 M NaOH at a solid-to-liquid ratio of 1:20 (w/v).
-
Purge the suspension with nitrogen gas to create an inert atmosphere and prevent oxidation of phenolic compounds.
-
Seal the reaction vessel and stir the suspension at a controlled temperature. A starting point could be room temperature for several hours, or elevated temperatures (e.g., 80-125°C) for a shorter duration (e.g., 2-4 hours).
-
Continuously stir the mixture throughout the reaction.
-
-
Work-up and Extraction:
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture to a pH of 2-3 using hydrochloric acid (HCl). This will precipitate the lignin (B12514952) and protonate the phenolic acids.
-
Centrifuge the acidified mixture to separate the solid residue from the supernatant.
-
Extract the supernatant multiple times with an organic solvent such as ethyl acetate or diethyl ether.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure to obtain the crude phenolic acid extract.
-
-
Purification (Optional but Recommended):
-
Quantification:
-
Analyze the purified fractions or the crude extract using analytical HPLC with a suitable standard for dehydrotriferulic acid to determine the yield.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for Optimizing Saponification
Caption: Workflow for optimizing saponification conditions.
Diagram 2: Logical Relationship in Troubleshooting Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and identification of a ferulic acid dehydrotrimer from saponified maize bran insoluble fiber | Semantic Scholar [semanticscholar.org]
- 4. Semipreparative isolation of dehydrodiferulic and dehydrotriferulic acids as standard substances from maize bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural identification of dehydrotriferulic and dehydrotetraferulic acids isolated from insoluble maize bran fiber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Signal in NMR Analysis of Ferulate Trimers
This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues leading to low signal-to-noise (S/N) in the NMR analysis of ferulate trimers.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a very low signal-to-noise ratio in my ¹H NMR spectrum of a ferulate trimer. What are the most common causes?
A poor signal-to-noise ratio is a frequent issue in NMR spectroscopy, especially with complex molecules like ferulate trimers which may be available in limited quantities. The primary causes can be categorized as follows:
-
Sample-Related Issues:
-
Low Concentration: The most common reason for a low S/N is a sample that is too dilute.
-
Poor Solubility: Incomplete dissolution of the ferulate trimer in the chosen deuterated solvent will lead to a lower effective concentration and can cause poor magnetic field homogeneity.
-
Presence of Paramagnetic Impurities: Paramagnetic species (e.g., dissolved oxygen or metal ions) can cause significant line broadening and signal loss.
-
Sample Aggregation: Ferulate trimers, with their aromatic rings, may aggregate in solution, leading to broader lines and a decrease in signal intensity.
-
-
Instrumental and Experimental Factors:
-
Improper Shimming: An inhomogeneous magnetic field across the sample is a major cause of broad, distorted peaks and reduced peak height.
-
Incorrect Pulse Width (Flip Angle): An improperly calibrated 90° pulse width will result in suboptimal excitation and signal loss.
-
Inadequate Relaxation Delay: If the relaxation delay (d1) is too short, the spins will not fully return to equilibrium between scans, leading to signal saturation and reduced intensity.
-
Insufficient Number of Scans: The S/N ratio is directly proportional to the square root of the number of scans. Too few scans for a dilute sample will result in a noisy spectrum.
-
Suboptimal Probe Tuning and Matching: An untuned probe will lead to inefficient transfer of radiofrequency power and significant signal loss.
-
Q2: How can I optimize my sample preparation to improve the NMR signal of my ferulate trimer?
Proper sample preparation is crucial for obtaining a high-quality NMR spectrum. Here are key considerations for ferulate trimers:
-
Concentration: For ¹H NMR, aim for a concentration of 5-25 mg of the ferulate trimer in 0.5-0.7 mL of deuterated solvent.[1][2] For ¹³C NMR, which is inherently less sensitive, a higher concentration (20-100 mg) or a longer acquisition time is necessary.[1][2]
-
Solvent Selection:
-
The choice of solvent is critical for ensuring solubility and minimizing signal overlap. Common solvents for polyphenolic compounds and oligosaccharides include DMSO-d₆, acetone-d₆, methanol-d₄, and D₂O.[3]
-
DMSO-d₆ is often a good choice for phenolic compounds as it can disrupt intermolecular hydrogen bonding and reduce aggregation.
-
If using D₂O, consider lyophilizing the sample from D₂O 2-3 times to minimize the residual HDO signal, which can obscure nearby sample peaks.[4]
-
-
Ensure Complete Dissolution:
-
Gently warm the sample or use sonication to aid dissolution.
-
Visually inspect the sample for any suspended particles.
-
-
Filtration:
-
Degassing:
-
If paramagnetic broadening is suspected, degassing the sample to remove dissolved oxygen can help. This can be achieved by bubbling an inert gas like nitrogen or argon through the sample or by using the freeze-pump-thaw technique for more sensitive samples.[2]
-
Q3: My ferulate trimer peaks are very broad, which is affecting the signal-to-noise. What could be the cause and how can I fix it?
Broad peaks are a common problem that can significantly reduce the apparent signal-to-noise ratio by decreasing the peak height. The primary causes include:
-
Poor Shimming: This is the most common cause of broad and asymmetric peaks. Ensure the spectrometer's automated shimming routine is performed for each sample. If automated shimming is insufficient, manual shimming of the lower-order shims may be necessary.
-
Sample Aggregation: Aromatic compounds like ferulate trimers can stack and aggregate in solution, leading to restricted molecular tumbling and broader lines.
-
Troubleshooting Steps:
-
Try a different solvent: Switching to a more polar or hydrogen-bond-disrupting solvent like DMSO-d₆ may break up aggregates.
-
Increase the temperature: Acquiring the spectrum at a higher temperature can increase molecular motion and break up aggregates, leading to sharper lines.
-
Lower the concentration: While this may seem counterintuitive for a low signal problem, it can reduce concentration-dependent aggregation. The gain in resolution from sharper lines may outweigh the loss of signal from a lower concentration.
-
-
-
Presence of Solids or Paramagnetic Species: As mentioned in Q2, solid particles and paramagnetic impurities will cause line broadening. Ensure the sample is filtered and consider degassing.[1][2]
-
High Viscosity: A highly concentrated sample can be viscous, leading to slower molecular tumbling and broader lines.[2] If a high concentration is necessary (e.g., for ¹³C NMR), consider acquiring the spectrum at an elevated temperature to reduce viscosity.
Data Presentation
Table 1: Recommended Sample Preparation Parameters for Ferulate Trimer NMR
| Parameter | ¹H NMR | ¹³C NMR | Rationale |
| Concentration | 5-25 mg / 0.5-0.7 mL | 20-100 mg / 0.5-0.7 mL | ¹³C has a much lower natural abundance and gyromagnetic ratio, requiring a more concentrated sample.[2] |
| Solvent Volume | 0.5 - 0.7 mL | 0.5 - 0.7 mL | Ensures the sample fills the active volume of the NMR coil. |
| Recommended Solvents | DMSO-d₆, Acetone-d₆, Methanol-d₄, D₂O | DMSO-d₆, Acetone-d₆, Methanol-d₄, D₂O | Choice depends on solubility and potential for aggregation. DMSO-d₆ is often effective at disrupting hydrogen bonds.[3] |
| Filtration | Mandatory | Mandatory | Removes solid particles that degrade magnetic field homogeneity and cause broad lines.[1][2] |
Table 2: Key NMR Acquisition Parameters to Optimize for Low Signal
| Parameter | Typical Starting Value | Optimization Strategy for Low Signal | Impact on S/N |
| Number of Scans (ns) | 16 - 64 | Increase significantly (e.g., to 256, 1024, or more) | S/N increases with the square root of the number of scans. |
| Relaxation Delay (d1) | 1-2 s | Increase to 5 x T₁ for quantitative analysis, or use a shorter delay with a smaller pulse angle for faster acquisition. | A longer delay ensures full relaxation and prevents signal saturation. |
| Pulse Width (p1) | Calibrated 90° | Re-calibrate for each sample and solvent. | An accurate 90° pulse ensures maximum signal for a single scan. |
| Acquisition Time (at) | 2-4 s | Maintain a reasonably long acquisition time for good digital resolution. | Does not directly increase S/N but improves the ability to resolve peaks from noise. |
| Receiver Gain (rg) | Auto-adjusted | Use the spectrometer's automatic gain adjustment (rga). | Optimizes the signal detection without causing ADC overflow. |
Experimental Protocols
Protocol 1: Sample Preparation for Ferulate Trimer NMR
-
Weighing the Sample: Accurately weigh 5-25 mg of the purified ferulate trimer for ¹H NMR (or 20-100 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.[1]
-
Dissolution: Vortex or gently sonicate the mixture to ensure the compound is fully dissolved. Visually inspect for any remaining solid particles.
-
Filtration:
-
Take a clean Pasteur pipette and tightly pack a small piece of glass wool into the narrow tip.
-
Filter the sample solution through the prepared pipette directly into a high-quality 5 mm NMR tube (e.g., Wilmad 528-PP or equivalent).[1]
-
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Protocol 2: Optimizing NMR Data Acquisition for a Low Signal Sample
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium (B1214612) signal of the solvent and tune and match the probe for the sample.
-
Shimming: Perform an automated shimming routine.
-
Initial ¹H Spectrum: Acquire a quick ¹H spectrum with a standard number of scans (e.g., 16 scans) to assess the signal intensity and line shape.
-
Parameter Optimization:
-
If the signal is weak but peaks are sharp:
-
Increase the number of scans (ns) significantly. A four-fold increase in scans will double the S/N.
-
-
If the peaks are broad:
-
Re-shim the sample, potentially with manual adjustments.
-
Consider acquiring the spectrum at a higher temperature (e.g., start at 298 K and increase in 5-10 K increments).
-
If aggregation is still suspected, a new, more dilute sample may be required.
-
-
Check Pulse Width: Ensure the 90° pulse width is correctly calibrated for your sample.
-
Adjust Relaxation Delay: For routine spectra, a relaxation delay of 1-2 seconds is typical. If signal saturation is suspected, increase this delay.
-
-
Final Data Acquisition: Once the parameters are optimized, acquire the final spectrum with a sufficient number of scans to achieve the desired signal-to-noise ratio.
Mandatory Visualization
Caption: Troubleshooting workflow for low signal in NMR analysis.
Caption: Key parameters influencing NMR signal strength and resolution.
References
Preventing degradation of 8-O-4,8-O-4-Dehydrotriferulic acid during analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 8-O-4,8-O-4-dehydrotriferulic acid during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of this compound during analysis?
A1: The primary factors contributing to the degradation of this compound, a phenolic compound, are exposure to high pH (alkaline conditions), elevated temperatures, and light (UV radiation). Like many phenolic compounds, it is susceptible to oxidation and hydrolysis, which can be accelerated by these conditions.
Q2: I am extracting the compound from a plant matrix using saponification (alkaline hydrolysis). How can I minimize degradation during this step?
A2: While alkaline hydrolysis is often necessary to release ester-bound dehydrotriferulic acids from the plant cell wall, it is crucial to optimize the conditions to minimize degradation.[1][2][3][4] We recommend using the mildest effective alkaline conditions (e.g., 2M NaOH) and the shortest possible reaction time. Performing the saponification at room temperature instead of elevated temperatures can also significantly reduce degradation. It is also advisable to conduct the procedure in an inert atmosphere (e.g., under nitrogen or argon) to prevent oxidation.
Q3: My HPLC chromatograms show peak tailing and poor resolution. What could be the cause and how can I fix it?
A3: Peak tailing and poor resolution are common issues in the HPLC analysis of phenolic compounds. The likely causes include:
-
Secondary interactions with the stationary phase: Residual silanol (B1196071) groups on C18 columns can interact with the phenolic hydroxyl groups, causing peak tailing. Using a modern, end-capped C18 column or adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase can help to suppress these interactions.
-
Inappropriate mobile phase pH: The pH of the mobile phase affects the ionization state of the analyte. For acidic compounds like dehydrotriferulic acid, a lower pH (around 3) generally results in better peak shape.
-
Column contamination: Buildup of sample matrix components on the column can lead to poor performance. Regularly flushing the column with a strong solvent and using a guard column can help prevent this.
Q4: I am concerned about the stability of my isolated this compound standard. How should I store it?
A4: To ensure the long-term stability of your standard, it should be stored as a solid in a tightly sealed, amber-colored vial at low temperatures (-20°C or -80°C). For preparing stock solutions, use a solvent with a slightly acidic pH (e.g., methanol (B129727) with 0.1% formic acid) and store them at low temperatures, protected from light. It is recommended to prepare fresh working solutions daily.
Troubleshooting Guides
Issue 1: Low Recovery of this compound After Extraction
| Possible Cause | Troubleshooting Step |
| Degradation during alkaline hydrolysis | Optimize saponification conditions: use lower NaOH concentration (e.g., 2M), reduce reaction time, and perform at room temperature.[1][2][3][4] Conduct the extraction under an inert atmosphere (e.g., nitrogen). |
| Incomplete extraction | Ensure the plant material is finely ground to increase surface area. Test different solvent systems for the liquid-liquid extraction step (e.g., ethyl acetate (B1210297), diethyl ether) to ensure efficient partitioning. |
| Oxidation during sample workup | Add an antioxidant (e.g., ascorbic acid) to the extraction solvent. Minimize the exposure of the sample to air and light. |
Issue 2: Degradation During HPLC Analysis
| Possible Cause | Troubleshooting Step |
| High pH of the mobile phase | Acidify the aqueous component of the mobile phase with 0.1% formic acid or acetic acid to a pH of approximately 3.[5][6][7][8] |
| Elevated column temperature | Maintain the column temperature at or near room temperature (e.g., 25-30°C) unless higher temperatures are proven not to cause degradation.[9][10][11] |
| Photodegradation in the autosampler | Use amber-colored autosampler vials or a cooled autosampler to protect the samples from light and heat.[12] |
| On-column degradation | Ensure the column is well-equilibrated with the mobile phase before injection. Use a guard column to protect the analytical column from strongly adsorbing matrix components. |
Quantitative Data on Stability (Illustrative)
Disclaimer: The following data is illustrative and based on the general behavior of ferulic acid and its oligomers. Actual degradation rates for this compound may vary and should be determined experimentally.
Table 1: Effect of pH on the Stability of this compound in Solution (25°C, 24h)
| pH | Remaining Compound (%) |
| 3 | 98 |
| 5 | 95 |
| 7 | 85 |
| 9 | 60 |
| 11 | 30 |
Table 2: Effect of Temperature on the Stability of this compound in Solution (pH 3, 24h)
| Temperature (°C) | Remaining Compound (%) |
| 4 | 99 |
| 25 | 98 |
| 40 | 90 |
| 60 | 75 |
Table 3: Effect of Light Exposure on the Stability of this compound in Solution (pH 3, 25°C, 8h)
| Condition | Remaining Compound (%) |
| Dark | 99 |
| Ambient Light | 92 |
| UV Light (254 nm) | 70 |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material with Minimized Degradation
-
Milling: Mill the dried plant material to a fine powder (e.g., passing through a 0.5 mm screen).
-
Saponification:
-
Acidification: After incubation, cool the mixture in an ice bath and acidify to pH 2-3 with 6M HCl.
-
Liquid-Liquid Extraction:
-
Transfer the acidified mixture to a separatory funnel.
-
Extract three times with an equal volume of ethyl acetate.
-
Pool the organic phases.
-
-
Drying and Evaporation:
-
Dry the pooled ethyl acetate extract over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure at a temperature below 40°C.
-
-
Reconstitution: Reconstitute the dried extract in a known volume of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for HPLC analysis.
Protocol 2: Validated HPLC-UV Method for the Analysis of this compound
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][6][7][8]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 325 nm.[13]
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare standards in the mobile phase and keep them in amber vials in the autosampler.
Visualizations
Caption: Workflow for the extraction and analysis of this compound.
Caption: Factors leading to the degradation of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 8-O-4/8-5(Cyclic)- and 8-8(Cyclic)/5-5-Coupled Dehydrotriferulic Acids, Naturally Occurring in Cell Walls of Mono- and Dicotyledonous Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Validated High-performance Liquid Chromatograhy Method for Estimation of Ferulic Acid in Asafoetida and Polyherbal Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. ftb.com.hr [ftb.com.hr]
- 10. Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jfda-online.com [jfda-online.com]
Technical Support Center: Enhancing HPLC Separation of Ferulic Acid Oligomers
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of ferulic acid oligomers during High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of ferulic acid and its oligomers, presented in a direct question-and-answer format.
| Problem | Potential Cause | Suggested Solution(s) |
| Poor Resolution / Co-eluting Peaks | The gradient slope is too steep. | Decrease the gradient slope to enhance the separation window for isomers that elute closely. For instance, extend a 5-95% B gradient from 10 minutes to 30 minutes[1]. |
| Inappropriate mobile phase composition. | Modify the ratio of organic solvent to the aqueous phase. Acetonitrile often provides better selectivity for phenolic compounds compared to methanol[1]. Adjust the pH of the aqueous phase to between 2.5 and 3.5 to suppress the ionization of ferulic acids, which improves peak shape[1]. Consider adding an ion-pairing agent like 0.1% trifluoroacetic acid (TFA)[1]. | |
| Unsuitable column chemistry. | If a standard C18 column is insufficient, try a different stationary phase. Phenyl-hexyl or biphenyl (B1667301) phases can offer alternative selectivity for aromatic compounds[1]. For chiral isomers, a chiral stationary phase may be required[1]. | |
| The column temperature is not optimal. | Vary the column temperature, for example, between 25°C and 40°C[1]. Higher temperatures can decrease solvent viscosity and improve efficiency but may also alter selectivity[1][2]. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Use a high-purity, end-capped C18 column to minimize interactions with residual silanols[1]. Lowering the mobile phase pH can also suppress the ionization of these silanol (B1196071) groups[1]. If silanol interactions are suspected, adding a competitive base like triethylamine (B128534) (TEA) can help, though it is not mass spectrometry (MS) friendly[1]. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Retention Time Drift / Inconsistent Results | Poor column equilibration. | Increase the column equilibration time between runs to ensure the column is ready for the next injection[3]. |
| Fluctuations in column temperature. | Employ a column oven to maintain a consistent and stable temperature[1]. | |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation[3]. If using a gradient mixer, ensure it is functioning correctly[3]. | |
| Pump malfunction or leaks. | Check the pump for leaks and ensure the flow rate is consistent and free of pressure fluctuations[1][4]. | |
| High Backpressure | Blockage in the system. | Filter all samples and mobile phases through a 0.45 µm or 0.2 µm filter before use[1]. Check for blockages in the guard column, column frits, or tubing[1]. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to separate ferulic acid oligomers?
A1: A good starting point is a reversed-phase method using a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]. The mobile phase can consist of Water with 0.1% formic acid as channel A and Acetonitrile as channel B[1][5]. A broad "scouting" gradient, such as 5% to 95% B over 20-30 minutes, can be used to determine the approximate elution time of the oligomers[1].
Q2: How does the choice of organic solvent (Acetonitrile vs. Methanol) affect the separation?
A2: The choice of organic solvent significantly alters the selectivity of the separation. Acetonitrile generally has a lower viscosity and provides different selectivity for aromatic and phenolic compounds compared to methanol[1]. It is recommended to screen both solvents during method development to determine which provides superior resolution for your specific set of oligomers[1].
Q3: What is the role of pH in the mobile phase for separating ferulic acid oligomers?
A3: The pH of the mobile phase is critical for controlling the ionization state of the analytes. Ferulic acid and its oligomers are acidic; operating at a pH between 2.5 and 3.5 suppresses the ionization of the carboxylic acid group[1]. This ensures the analytes are in their neutral form, leading to better retention and improved, sharper peak shapes on a reversed-phase column[1].
Q4: When should I consider using a different column chemistry?
A4: If you cannot achieve baseline separation after thoroughly optimizing the mobile phase and gradient conditions on a standard C18 column, you should consider a column with a different stationary phase[1]. Phenyl-hexyl or biphenyl columns can offer alternative selectivity through π-π interactions with the aromatic rings of the ferulic acid oligomers[1]. For separating enantiomers, a chiral stationary phase is often necessary[1].
Q5: How can I improve the sensitivity of my analysis?
A5: To enhance sensitivity, focus on achieving sharp, symmetrical peaks, as peak tailing can reduce peak height[1]. Ensure you are using the optimal detection wavelength, which for ferulic acid and its derivatives is typically around 320 nm[1][6]. Using high-purity solvents and a clean mobile phase will help reduce baseline noise, thereby improving the signal-to-noise ratio[1].
Experimental Protocols
General Protocol for HPLC Method Development
This protocol outlines a systematic approach to developing a robust HPLC method for the separation of ferulic acid oligomers.
-
Column Selection :
-
Begin with a standard reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1].
-
-
Mobile Phase Preparation :
-
Mobile Phase A : HPLC-grade water containing 0.1% formic acid. Adjusting the pH to approximately 3.0 is a common practice[1][6].
-
Mobile Phase B : HPLC-grade acetonitrile[1].
-
Filter both mobile phases through a 0.2 µm or 0.45 µm membrane filter and degas them thoroughly before use to prevent blockages and pump issues[1].
-
-
Initial Scouting Gradient :
-
Gradient Optimization :
-
Based on the scouting run, identify the percentage of mobile phase B where the oligomers elute.
-
Design a shallower gradient around this elution window to improve resolution. For example, if the compounds elute between 15% and 25% B, a new gradient of 10-30% B over a longer period (e.g., 30 minutes) could be effective[1].
-
Fine-tune the gradient slope and duration to achieve baseline separation of all oligomers of interest[1].
-
-
Further Optimization (if required) :
-
If resolution is still insufficient, test methanol (B129727) as the organic modifier (Mobile Phase B)[1].
-
Vary the column temperature between 25°C and 40°C[1].
-
Test a column with a different chemistry, such as a Phenyl-Hexyl phase[1].
-
Quantitative Data Summary
Table 1: Example HPLC Method Parameters from Literature
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Synergi 4 µm polar RP 80 Å (250 x 4.6 mm)[5] | Varian C18 (250 x 4.6 mm, 5 µm)[6] | Supelco C18 (150 x 4.6 mm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water[5] | Water adjusted to pH 3.0 with Orthophosphoric Acid[6] | Acetonitrile:(Water:Formic Acid 20ml/1000ml) – 20:80[7] |
| Mobile Phase B | Acetonitrile[5] | Methanol[6] | Methanol[7] |
| Elution Type | Gradient[5] | Isocratic (52:48 A:B)[6] | Isocratic |
| Flow Rate | 0.8 mL/min[5] | 1.0 mL/min[6] | 0.5 mL/min[7] |
| Temperature | 35°C[5] | 25 ± 2°C[6] | Room Temperature[7] |
| Detection | 300 nm[5] | 320 nm[6] | 320 nm[7] |
| Injection Volume | 5-20 µL[5] | 20 µL[6] | 20 µL[7] |
Visualizations
Caption: A workflow diagram for troubleshooting poor peak resolution in HPLC.
Caption: A logical workflow for developing an HPLC method for isomer separation.
References
- 1. benchchem.com [benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Characterization of brewer's spent grain extracts by tandem mass spectrometry and HPLC‐DAD: Ferulic acid dehydrodimers, phenolamides, and oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
Technical Support Center: Isolation of Dehydrotriferulic Acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation of dehydrotriferulic acids.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during your extraction and purification workflow.
| Problem / Observation | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC/UPLC chromatogram, especially those eluting near known dehydrodiferulic or triferulic acids. | Artifact Formation During Saponification: The most common artifact is the 8-5(non-cyclic) form, which is generated from the naturally occurring 8-5(cyclic) phenylcoumaran precursor during the harsh conditions of alkaline hydrolysis.[1] | Confirm Artifact Identity: Use Mass Spectrometry (MS) to check the mass-to-charge ratio (m/z). The artifact will have the same mass as the parent compound but a different retention time and fragmentation pattern. For definitive structural confirmation, isolate the peak and perform NMR spectroscopy.[1] Optimize Saponification: See the FAQ below: "How can I minimize artifact formation during saponification?" |
| Low yield of target dehydrotriferulic acids. | Incomplete Saponification: The ester linkages binding the acids to the plant cell wall have not been fully cleaved. | Optimize Hydrolysis Conditions: Ensure the plant material is finely ground. Consider increasing the NaOH concentration (e.g., up to 2M) or the reaction time (e.g., 18 hours), but be mindful that harsher conditions can increase artifact formation.[2] Always perform the reaction under an inert atmosphere (e.g., nitrogen) and protect from light to prevent oxidative degradation. |
| Inefficient Extraction: The released phenolic acids are not being efficiently transferred from the aqueous phase to the organic solvent. | Adjust pH Before Extraction: After saponification, ensure the pH of the aqueous solution is acidified (typically to pH 2-3) before extracting with a suitable organic solvent like diethyl ether or ethyl acetate. This protonates the carboxylic acid groups, making them less polar and more soluble in the organic phase. | |
| Loss During Purification: The target compounds are being lost during chromatographic steps. | Methodical Fraction Collection: When using size-exclusion (e.g., Sephadex LH-20) or RP-HPLC, collect small fractions and monitor them by TLC or analytical HPLC to avoid discarding fractions containing the compound of interest. | |
| Final product has low purity, with co-eluting contaminants. | Presence of Structurally Similar Compounds: Plant extracts contain a complex mixture of phenolic compounds, including other diferulic and triferulic acid isomers that are difficult to separate. | Improve Chromatographic Resolution: Use a shallower gradient in your semi-preparative HPLC method around the elution time of your target compound. Consider using a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity.[1] Multiple chromatographic steps are often necessary.[1][2] |
| Contamination from Other Plant Components: Co-extraction of lipids, pigments, or other small molecules. | Pre-Extraction/Destarching: Before saponification, destarch the plant material using enzymes like α-amylase and amyloglucosidase.[2] A pre-extraction step with a non-polar solvent like hexane (B92381) can help remove lipids. |
Frequently Asked Questions (FAQs)
Q1: What is the primary source of artifacts during the isolation of dehydrotriferulic acids?
A1: The most significant source of artifacts is the alkaline hydrolysis (saponification) step used to cleave the acids from the plant cell wall matrix. Specifically, dehydrodiferulic acid units with an 8-5(cyclic) linkage, also known as a phenylcoumaran structure, can be converted into an 8-5(non-cyclic) or open form.[1] This altered compound is not naturally present in the plant tissue and can complicate purification and quantification.
Q2: How can I minimize artifact formation during saponification?
A2: While complete prevention is difficult, artifact formation can be minimized by carefully controlling the reaction conditions.
-
Temperature: Use the lowest effective temperature. Room temperature is common, even if it requires a longer reaction time.
-
Oxygen Exclusion: Conduct the hydrolysis under an inert atmosphere, such as nitrogen or argon, to prevent oxidative side reactions.
-
Light Protection: Protect the reaction vessel from light to avoid photochemical degradation.
-
Time: Use the shortest time necessary for complete hydrolysis. This may require time-course experiments to optimize for your specific material.
Q3: Why are my yields of dehydrotriferulic acids so low compared to diferulic acids?
A3: Dehydrotriferulic acids are generally present in smaller quantities in plant cell walls compared to their dimeric precursors. The yields are highly dependent on the source material. For example, in maize bran, 5-5',8'-O-4"-triferulic acid is a predominant trimer, but its yield is still significantly lower than major diferulic acids like 8-O-4'-diferulic acid and 5-5'-diferulic acid.[2]
Q4: What is a typical workflow for isolating dehydrotriferulic acids?
A4: A common workflow involves:
-
Preparation of Material: Grinding and destarching the plant material.
-
Alkaline Hydrolysis (Saponification): Cleavage of ester bonds to release the phenolic acids.
-
Extraction: Acidification followed by liquid-liquid extraction into an organic solvent.
-
Prefractionation: Size-exclusion chromatography (e.g., Sephadex LH-20) to separate monomers from oligomers.[2]
-
Purification: Semi-preparative reversed-phase HPLC to isolate individual triferulic acid isomers.[1][2]
Q5: Which analytical techniques are essential for identifying the isolated compounds?
A5: A combination of techniques is crucial for unambiguous identification.
-
HPLC-DAD: For initial detection and assessment of purity. The UV spectrum can provide characteristic information for ferulate derivatives.
-
Mass Spectrometry (MS/MS): To determine the molecular weight and fragmentation patterns, confirming the compound is a trimer of ferulic acid.
-
NMR Spectroscopy (1D and 2D): This is the gold standard for determining the precise structure and the specific linkages between the ferulic acid units (e.g., 5-5, 8-O-4).[1]
Data Presentation
Table 1: Example Yields of Dehydrodiferulic and Dehydrotriferulic Acids from Maize Bran
This table presents typical yields obtained from 20g of destarched maize bran following a standardized isolation protocol involving alkaline hydrolysis, Sephadex LH-20 chromatography, and semi-preparative RP-HPLC.
| Compound | Type | Linkage(s) | Yield (mg) |
| 8-O-4'-diferulic acid | Dimer | 8-O-4' | ~41 |
| 5-5'-diferulic acid | Dimer | 5-5' | ~27 |
| 8-5'-diferulic acid (benzofuran form) | Dimer | 8-5' (cyclic) | ~12 |
| 8-5'-diferulic acid (open form) | Dimer (Artifact) | 8-5' (non-cyclic) | ~16 |
| 8-8'-diferulic acid (cyclic form) | Dimer | 8-8' | ~7 |
| 5-5',8'-O-4"-triferulic acid | Trimer | 5-5', 8'-O-4" | ~10 |
Data sourced from Bunzel et al., (2004).[2]
Experimental Protocols
Protocol 1: General Method for Isolation of Dehydrotriferulic Acids from Cereal Bran
This protocol is a generalized procedure based on established methods for isolating ferulic acid oligomers from maize bran.[1][2] Optimization may be required for different starting materials.
-
Preparation of Insoluble Fiber:
-
Grind the source material (e.g., maize bran) to a fine powder.
-
Perform an enzymatic destarching procedure using heat-stable α-amylase and amyloglucosidase to obtain insoluble fiber.
-
Wash the insoluble fiber with water and dehydrate with acetone. Dry thoroughly.
-
-
Alkaline Hydrolysis (Saponification):
-
Suspend the dried, destarched fiber in 2 M NaOH in a sealed flask.
-
Purge the flask with nitrogen gas for 15-20 minutes to create an inert atmosphere.
-
Stir the suspension at room temperature for 18-24 hours, protecting it from light.
-
-
Extraction of Phenolic Acids:
-
Filter the suspension to remove the solid residue.
-
Cool the filtrate in an ice bath and carefully acidify to pH 2-3 with concentrated HCl.
-
Extract the acidified solution three times with diethyl ether or ethyl acetate.
-
Pool the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
-
Size-Exclusion Chromatography:
-
Dissolve the crude extract in a small volume of the chromatography mobile phase (e.g., methanol).
-
Apply the sample to a Sephadex LH-20 column.
-
Elute with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC or analytical HPLC to separate monomeric phenolic acids from the desired dimeric and trimeric fractions.
-
-
Semi-Preparative RP-HPLC Purification:
-
Combine and concentrate the fractions containing the triferulic acids.
-
Inject the concentrated sample onto a semi-preparative RP-HPLC column (e.g., C18 or Phenyl-Hexyl).
-
Elute with a shallow gradient of acetonitrile (B52724) in acidified water (e.g., with 0.1% formic or acetic acid).
-
Collect peaks corresponding to individual triferulic acid isomers based on the chromatogram, guided by analytical runs and mass spectrometry data if available.
-
Visualizations
Caption: General experimental workflow for the isolation of dehydrotriferulic acids.
Caption: Formation of an 8-5(non-cyclic) artifact during alkaline hydrolysis.
References
Improving ionization efficiency for MS analysis of 8-O-4,8-O-4-Dehydrotriferulic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometry (MS) analysis of 8-O-4,8-O-4-Dehydrotriferulic acid.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization technique for analyzing this compound?
A1: For the analysis of ferulic acid oligomers, including dehydrotriferulic acids, Electrospray Ionization (ESI) is the most commonly recommended technique.[1][2] ESI is particularly well-suited for polar compounds like phenolic acids. It is advisable to operate in negative ion mode ([M-H]-) as it often provides more characteristic fragmentation patterns for these types of molecules. While Atmospheric Pressure Chemical Ionization (APCI) can be effective for less polar compounds, ESI generally offers better sensitivity for polyphenols.
Q2: I am observing a very low signal for my this compound standard. What are the initial checks I should perform?
A2: Low signal intensity is a common issue in MS analysis. Here are the initial steps to troubleshoot this problem:
-
Sample Integrity: Ensure your standard has not degraded. Prepare a fresh solution to rule out any stability issues.
-
Instrument Performance: Verify that the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.
-
Direct Infusion: To isolate the problem, bypass the liquid chromatography (LC) system and directly infuse a freshly prepared standard solution into the mass spectrometer. This will help determine if the issue lies with the ionization source or the chromatographic conditions.
Q3: How can I improve the ionization efficiency of this compound in my LC-MS/MS method?
A3: To enhance the ionization efficiency, consider the following optimizations:
-
Mobile Phase Composition: The addition of a small amount of a weak acid, such as 0.1% formic acid, to the mobile phase can significantly improve the deprotonation of phenolic acids in negative ion mode, leading to a stronger signal.
-
Ion Source Parameters: Fine-tuning the ion source settings is critical. Optimize the capillary voltage, source temperature, and gas flows (nebulizer and drying gas) for your specific instrument and mobile phase composition.
-
Solvent Quality: Always use high-purity, MS-grade solvents to minimize background noise and the formation of unwanted adducts.
Q4: I suspect matrix effects are suppressing my signal when analyzing plant extracts. How can I identify and mitigate this?
A4: Matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte, are a common challenge in the analysis of complex samples like plant extracts.
-
Identification: To confirm the presence of matrix effects, you can perform a post-extraction spike experiment. Compare the signal intensity of a standard in a clean solvent to the signal of the same standard spiked into a blank matrix extract. A significant decrease in signal in the matrix indicates ion suppression.
-
Mitigation Strategies:
-
Chromatographic Separation: Optimize your LC method to achieve better separation of this compound from interfering matrix components.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effect.
-
Sample Preparation: Employ a more rigorous sample cleanup protocol, such as solid-phase extraction (SPE), to remove interfering substances before LC-MS analysis.
-
Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with your analyte is the most effective way to compensate for matrix effects.
-
Troubleshooting Guides
Guide 1: Low or No Signal Intensity
This guide provides a systematic approach to troubleshooting weak or absent signals for this compound.
| Potential Cause | Troubleshooting Steps |
| Sample Degradation | Prepare a fresh standard solution and re-inject. |
| Instrument Not Optimized | Perform tuning and calibration of the mass spectrometer. |
| Suboptimal Ionization | Test both positive and negative ionization modes. For phenolic acids, negative mode is often superior. Optimize ion source parameters (e.g., capillary voltage, gas flows, temperature). |
| Poor Chromatography | Ensure the LC peak shape is sharp and symmetrical. Broad peaks lead to lower signal-to-noise. Optimize the LC gradient, flow rate, and column temperature. |
| Matrix Effects | Dilute the sample extract. Improve sample cleanup using techniques like SPE. Use a matrix-matched calibration curve or an internal standard. |
Guide 2: Poor Peak Shape in Chromatography
Poor chromatographic peak shape can lead to reduced sensitivity and inaccurate quantification.
| Potential Cause | Troubleshooting Steps |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase | Ensure the pH of the mobile phase is suitable for the analyte. For acidic compounds, a low pH mobile phase (e.g., with 0.1% formic acid) is generally recommended. |
| Column Contamination | Wash the column with a strong solvent or replace it if necessary. |
| Dead Volume | Check all connections between the injector, column, and mass spectrometer for leaks or improper fittings. |
Experimental Protocols
Protocol 1: Extraction of Dehydrotriferulic Acids from Plant Material via Alkaline Hydrolysis
This protocol describes a general procedure for releasing ester-bound dehydrotriferulic acids from plant cell walls.
Materials:
-
Dried and ground plant material (e.g., maize bran)
-
2 M Sodium Hydroxide (NaOH)
-
6 M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Saponification: Suspend the ground plant material in 2 M NaOH in a sealed container under a nitrogen atmosphere to prevent oxidation. Stir the suspension at room temperature for 24 hours.
-
Acidification: After incubation, acidify the mixture to a pH of 2-3 with 6 M HCl.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract three times with equal volumes of diethyl ether.
-
Drying: Pool the organic phases and dry over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent under reduced pressure at a temperature below 40°C.
-
Reconstitution: Reconstitute the dried extract in a known volume of methanol or your initial mobile phase for LC-MS analysis.
Protocol 2: Recommended LC-MS/MS Parameters for this compound Analysis
This table provides a starting point for developing an LC-MS/MS method. Parameters should be optimized for your specific instrument and application.
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) to elute the analyte, then re-equilibrate. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Capillary Voltage | 3.0 - 4.5 kV |
| Drying Gas Temperature | 300 - 350 °C |
| Drying Gas Flow | 8 - 12 L/min |
| Nebulizer Pressure | 30 - 50 psi |
| MS/MS Analysis | Multiple Reaction Monitoring (MRM) |
Visualizations
References
Technical Support Center: Minimizing Interference in Spectroscopic Analysis of Plant Cell Wall Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the spectroscopic analysis of plant cell wall extracts.
Troubleshooting Guides
This section is organized by experimental stage and provides solutions to specific problems you may encounter.
Sample Preparation and Interference Removal
Problem: Inaccurate quantification of carbohydrates due to protein interference.
Proteins are a common source of interference in colorimetric carbohydrate assays and can also complicate spectroscopic analysis. Here are methods to remove them:
Answer:
Method 1: Trichloroacetic Acid (TCA)/Acetone Precipitation
This is a widely used method for effectively precipitating proteins while leaving many carbohydrates in solution.[1][2][3]
-
Experimental Protocol:
-
Grind fresh or frozen plant tissue to a fine powder in liquid nitrogen.
-
To the fine powder, add cold (-20°C) 10% TCA in acetone.
-
Incubate the mixture at -20°C for at least 45 minutes (overnight incubation is also common).[4]
-
Centrifuge at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.
-
Carefully decant the supernatant which contains your carbohydrates.
-
To ensure all TCA is removed, wash the pellet with cold 80% acetone, centrifuge again, and discard the supernatant. This wash step can be repeated.[2]
-
The supernatant can then be used for carbohydrate analysis. The protein pellet can be resolubilized for separate analysis if needed.
-
Method 2: Phenol (B47542) Extraction
This method is particularly effective for separating proteins from other interfering substances, including those that may not be removed by TCA/acetone precipitation.[1]
-
Experimental Protocol:
-
Homogenize the plant tissue in a suitable extraction buffer.
-
Add an equal volume of Tris-buffered phenol (pH ~8.0) to the homogenate.
-
Mix thoroughly and then centrifuge to separate the phases. The upper aqueous phase will contain the carbohydrates, while the lower phenolic phase will contain the proteins.
-
Carefully collect the upper aqueous phase for your analysis.
-
Method 3: Enzymatic Protein Removal
For a more targeted approach, proteases can be used to degrade proteins.
-
Experimental Protocol:
-
Resuspend your plant cell wall extract in a buffer with a pH suitable for the chosen protease (e.g., pH 7-8 for trypsin).
-
Add a protease, such as trypsin or pronase, to the extract. The optimal concentration will depend on the specific enzyme and the protein content of your extract.
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C for trypsin) for a sufficient time to allow for protein digestion (e.g., 2-4 hours).[5]
-
Inactivate the enzyme by heating the mixture (e.g., 100°C for 10 minutes).
-
Centrifuge to remove any insoluble material before proceeding with your analysis.
-
Problem: Phenolic compounds are interfering with my spectroscopic measurements, causing browning or inaccurate readings.
Phenolic compounds are a major source of interference in many assays due to their color and reactivity.
Answer:
Method 1: Polyvinylpyrrolidone (PVPP) Treatment
PVPP is a polymer that binds to phenolic compounds, allowing for their removal from solution.[6]
-
Experimental Protocol:
-
Add insoluble PVPP to your plant extract. A common starting point is 1-2% (w/v).
-
Stir or gently agitate the mixture for 15-30 minutes at room temperature or 4°C.
-
Centrifuge the suspension to pellet the PVPP-phenolic complex.
-
Carefully collect the supernatant for your analysis.
-
Method 2: Activated Carbon Adsorption
Activated carbon can effectively adsorb a wide range of organic molecules, including phenolic compounds.
-
Experimental Protocol:
-
Add activated carbon to your extract. The optimal amount will depend on the concentration of phenolics and can be determined empirically.
-
Stir the mixture for a defined period (e.g., 30-60 minutes).
-
Remove the activated carbon by centrifugation or filtration.
-
Problem: Lignin (B12514952) is autofluorescent and interferes with my Raman/fluorescence spectroscopy.
Lignin's complex structure and autofluorescence can significantly obscure signals from other cell wall components.
Answer:
Method: Chemical Delignification
Various chemical treatments can be used to remove lignin. The choice of method depends on the plant material and the desired downstream analysis.
-
Experimental Protocol (Alkaline Hydrolysis):
-
Suspend the plant cell wall material in a dilute alkaline solution, such as 1 M NaOH.
-
Heat the suspension at a controlled temperature (e.g., 70-100°C) for a defined period (e.g., 1-3 hours).[7]
-
Cool the mixture and neutralize the pH with an acid (e.g., HCl).
-
Wash the delignified material with water until the pH is neutral.
-
The remaining solid material is enriched in polysaccharides.
-
Data Presentation: Comparison of Interference Removal Methods
| Interference | Method | Principle | Typical Efficiency | Potential Drawbacks |
| Protein | TCA/Acetone Precipitation | Protein denaturation and precipitation | High protein removal | Can co-precipitate some polysaccharides; proteins may be difficult to redissolve.[1][8] |
| Phenol Extraction | Partitioning into a phenolic phase | High protein removal, good for removing other contaminants | More laborious and time-consuming; potential for phenol contamination.[1] | |
| Enzymatic Digestion | Proteolytic degradation of proteins | Specific to proteins | Requires optimization of enzyme, pH, and temperature; enzyme cost. | |
| Phenolic Compounds | PVPP | Adsorption through hydrogen bonding | High removal of polyphenols | May not remove all types of phenolics. |
| Activated Carbon | Adsorption of organic molecules | Broad-spectrum removal | Can adsorb other non-phenolic compounds, including some carbohydrates. | |
| Lignin | Alkaline Hydrolysis | Cleavage of ester and ether linkages | Effective delignification | Can degrade some hemicelluloses. |
| Organosolv | Solubilization in organic solvents | High lignin removal, produces high-purity cellulose | Requires specialized equipment and solvent recovery.[9] |
Spectroscopic Analysis
Problem: My FTIR spectra have a noisy or sloping baseline.
Answer:
-
Improper Background Subtraction: Ensure you have collected a background spectrum with the same conditions (e.g., empty ATR crystal, same solvent) as your sample. A dirty ATR element when collecting the background can introduce negative peaks.[10][11]
-
Sample Inhomogeneity: For solid samples, ensure they are finely ground and evenly distributed on the ATR crystal.
-
Atmospheric Interference: Water vapor and carbon dioxide in the atmosphere can cause sharp peaks in the spectrum.[4] Purging the sample compartment with dry nitrogen or air can minimize this.[12]
-
Instrument Drift: Allow the instrument to warm up and stabilize before collecting spectra.
Problem: I'm seeing unexpected peaks or peak splitting in my Mass Spectrometry (MS) data of oligosaccharides.
Answer:
-
In-source Fragmentation: The conditions in the ion source can cause some oligosaccharides to fragment before they are analyzed. This can be influenced by the mobile phase composition. For example, using formic acid can lead to extensive in-source fragmentation of some oligosaccharides.[13] Consider using a different mobile phase additive like ammonium (B1175870) acetate (B1210297) to reduce this effect.[13]
-
Sample Degradation: Some oligosaccharides can degrade during sample preparation, especially under acidic conditions or elevated temperatures during solvent evaporation.[13]
-
Co-elution of Isomers: Structural isomers of oligosaccharides can be difficult to separate chromatographically, leading to what appears to be a single peak with multiple mass signals.[14] Optimizing your liquid chromatography (LC) method is crucial.
-
Contamination: Contaminants in the sample or from the LC system can lead to unexpected peaks. Ensure proper sample cleanup and use high-purity solvents.[15]
Colorimetric Assays
Problem: My phenol-sulfuric acid assay for total carbohydrates is giving inconsistent results or no color.
Answer:
-
Reagent Quality: Ensure that the phenol and sulfuric acid are fresh and of high purity. Degraded reagents can lead to poor color development.
-
Incomplete Hydrolysis: For polysaccharides, the concentrated sulfuric acid must be added rapidly to generate enough heat for hydrolysis. Insufficient mixing or slow addition can lead to incomplete breakdown of the carbohydrates.[16]
-
Interfering Substances: The presence of other compounds in your sample can interfere with the colorimetric reaction.[17] Proper sample cleanup is essential.
-
Incorrect Wavelength: The absorbance should be measured at 490 nm for hexoses and 480 nm for pentoses.[16]
Problem: The DNS assay for reducing sugars is overestimating the sugar content in my lignocellulosic hydrolysates.
Answer:
-
Interference from Other Carbonyl Groups: The DNS reagent can react with other carbonyl-containing compounds, such as furfural (B47365) and 5-hydroxymethylfurfural, which are often produced during the acid hydrolysis of lignocellulosic biomass.[18] This leads to an overestimation of the reducing sugar concentration.
-
Differing Reactivities of Sugars: Different reducing sugars react with the DNS reagent to varying extents. If your sample contains a mixture of sugars, the results may not be accurate if you are using a single sugar standard (e.g., glucose).[19]
-
Buffer Interference: Some buffers, like citrate (B86180) buffer, can interfere with the DNS assay.[19]
Problem: I am getting interference from neutral sugars in my m-hydroxydiphenyl assay for uronic acids.
Answer:
-
Browning Reaction: Neutral sugars can dehydrate in the hot, acidic conditions of the assay to form furfural derivatives that produce a brown color, leading to an overestimation of uronic acids.[18][20]
-
Solution: A modified protocol that includes sulfamate (B1201201) can help to suppress this browning reaction.[18][20] The addition of sulfamate before heating can significantly reduce the interference from neutral sugars.[20]
Frequently Asked Questions (FAQs)
Q1: What is the best method for removing protein from my plant extract?
A1: The "best" method depends on your specific sample and downstream application.
-
TCA/acetone precipitation is a robust and widely used method that is effective for a broad range of plant tissues.[1][2][3] It is particularly useful for concentrating dilute protein solutions and removing interfering substances like salts and polyphenols.[2][3][8] However, the precipitated proteins can sometimes be difficult to redissolve.[8]
-
Phenol extraction is often considered superior for achieving high protein purity and is effective for recalcitrant tissues.[1] It is particularly good at removing non-protein contaminants. However, it is a more laborious and time-consuming method.[1]
-
Enzymatic protein removal is a more targeted approach but requires careful optimization of reaction conditions.
Q2: How can I be sure that all the interfering substances have been removed?
A2: It is difficult to be 100% certain, but you can perform several checks:
-
Visual Inspection: For colored interferences like phenolics, a clear, colorless extract is a good indication of their removal.
-
Spectroscopic Scans: Running a UV-Vis scan of your extract can help identify the presence of residual phenolics (absorbance around 280 nm) or other UV-absorbing compounds.
-
Control Experiments: Spike a known standard with your extract before and after the removal procedure. If the recovery of the standard is close to 100% after cleanup, it suggests that the interfering substances have been effectively removed.
Q3: Can I use the same protocol for different plant species?
A3: While the general principles of interference removal apply across different plant species, the specific composition of the cell wall and the types and amounts of interfering substances can vary significantly. Therefore, it is often necessary to optimize the protocols for your specific plant material. For example, tissues rich in secondary metabolites may require more extensive cleanup steps.
Q4: What are the key considerations for sample preparation for Mass Spectrometry of plant cell wall oligosaccharides?
A4: To be suitable for MS analysis, polysaccharides must first be broken down into smaller oligosaccharides, typically through partial acid hydrolysis or enzymatic digestion.[1] Enzymatic digestion is often preferred as it can be specific to a particular polymer.[1] It is also crucial to purify the resulting oligosaccharides to remove any salts or other contaminants that could interfere with ionization.[1]
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for Protein Removal using TCA/Acetone Precipitation.
Caption: Workflow for Phenolic Compound Removal using PVPP.
Logical Relationships
Caption: Logical Relationship between Problems, Causes, and Solutions.
References
- 1. Key Methods in Plant Proteomics: Protein Extraction Techniques - MetwareBio [metwarebio.com]
- 2. Modified TCA/acetone precipitation of plant proteins for proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modified TCA/acetone precipitation of plant proteins for proteomic analysis | PLOS One [journals.plos.org]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. pure.york.ac.uk [pure.york.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. wjarr.com [wjarr.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. d-nb.info [d-nb.info]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. cib.csic.es [cib.csic.es]
- 12. youtube.com [youtube.com]
- 13. Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample preparation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. mpbio.com [mpbio.com]
- 17. scribd.com [scribd.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Measurement of uronic acids without interference from neutral sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of Synthesized 8-O-4,8-O-4-Dehydrotriferulic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized 8-O-4,8-O-4-dehydrotriferulic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for assessing the purity of synthesized this compound?
A1: The most common and effective methods for purity assessment are High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC-DAD allows for the quantification of the target compound and the detection of impurities that absorb UV-Vis light. LC-MS provides molecular weight information, which is crucial for identifying the compound and its potential byproducts.[1][2] NMR spectroscopy is essential for unambiguous structural confirmation and can help in identifying and quantifying isomeric impurities.
Q2: Why is it challenging to analyze ferulic acid oligomers like this compound?
A2: The analysis of ferulic acid oligomers is challenging due to the large number of potential regio- and configurational isomers that can be formed during synthesis.[1][2] These isomers often have very similar physicochemical properties, making their separation by chromatographic techniques difficult. Furthermore, the lack of commercially available standards for all possible isomers complicates their identification and quantification.[1][2]
Q3: What are the expected impurities in a synthesis of this compound?
A3: Potential impurities include unreacted ferulic acid, various dehydrodiferulic acid isomers (e.g., 5-5', 8-5', 8-O-4'), and other dehydrotriferulic acid isomers with different linkage patterns (e.g., 5-5'/8-O-4'). The specific impurity profile will depend on the synthetic route employed.
Q4: Can I use UV-Vis spectrophotometry for purity assessment?
A4: While UV-Vis spectrophotometry can be used to confirm the presence of the phenolic chromophore and to determine the overall concentration of phenolic compounds, it is not suitable for assessing the purity of this compound on its own. This is because many of the potential isomeric impurities will have very similar UV-Vis spectra, making it impossible to distinguish between them.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor peak resolution or co-elution of peaks in HPLC | Inadequate separation of isomers due to suboptimal mobile phase composition or column chemistry. | - Optimize the gradient profile of the mobile phase. Experiment with different solvent ratios (e.g., methanol/water, acetonitrile/water) and pH modifiers (e.g., formic acid, acetic acid).[3][4] - Try a different stationary phase. A column with a different selectivity (e.g., phenyl-hexyl instead of C18) may provide better resolution of isomers.[4] - Reduce the flow rate to increase the interaction time with the stationary phase. |
| Broad or tailing peaks in HPLC | - Secondary interactions between the analyte and the stationary phase (e.g., with residual silanols). - Column overload. | - Use a highly end-capped column or add a competing base like triethylamine (B128534) to the mobile phase to mask silanol (B1196071) interactions.[5] - Lower the pH of the mobile phase to protonate the acidic analytes.[5] - Reduce the concentration of the injected sample.[5] |
| Baseline noise or drift in HPLC chromatogram | - Contaminated mobile phase or detector flow cell. - Air bubbles in the system. - Incomplete mobile phase mixing. | - Filter all mobile phases and use high-purity solvents. - Degas the mobile phase before use. - Flush the system and detector flow cell with a strong solvent like isopropanol. - Ensure proper mixing of the mobile phase components. |
| Difficulty in distinguishing isomers by Mass Spectrometry | Isomers have the same molecular weight and may show similar fragmentation patterns. | - Utilize high-resolution mass spectrometry (HRMS) to confirm the elemental composition. - Employ tandem mass spectrometry (MS/MS) and carefully analyze the fragmentation patterns. Different linkages may lead to subtle but consistent differences in fragment ions. - Couple MS with a separation technique that can resolve the isomers (e.g., HPLC). |
| Ambiguous NMR spectra | Overlapping signals from different isomers. | - Use two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC to resolve overlapping signals and establish connectivity between protons and carbons. This is crucial for confirming the specific 8-O-4,8-O-4 linkage. |
Experimental Protocols
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This protocol is a general guideline and may require optimization for your specific instrument and sample.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and diode-array detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[3][6]
-
Mobile Phase:
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 10% B
-
5-30 min: 10-50% B
-
30-35 min: 50-90% B
-
35-40 min: 90% B (column wash)
-
40-45 min: 90-10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.
-
Detection: Monitor at 320 nm for ferulic acid and its derivatives.[3] Acquire full UV-Vis spectra (200-400 nm) to aid in peak identification.
-
Sample Preparation: Dissolve the synthesized compound in the initial mobile phase composition or a suitable solvent like methanol. Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: Prepare a calibration curve using a purified standard of this compound of known concentration. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Data Presentation
Table 1: HPLC-DAD Purity Analysis Data
| Sample ID | Retention Time (min) | Peak Area | % Area | Identification |
| Syn-DTFA-01 | 25.2 | 18567000 | 98.5 | This compound |
| 18.5 | 150000 | 0.8 | Impurity 1 (e.g., Diferulic acid isomer) | |
| 22.1 | 132000 | 0.7 | Impurity 2 (e.g., Triferulic acid isomer) |
Table 2: Linearity of Calibration Curve for this compound Standard
| Concentration (µg/mL) | Peak Area |
| 10 | 1850000 |
| 25 | 4625000 |
| 50 | 9250000 |
| 100 | 18500000 |
| Correlation Coefficient (r²) | 0.9995 |
Visualizations
Caption: Experimental workflow for the synthesis, purification, and purity assessment of this compound.
Caption: Logical troubleshooting workflow for addressing purity assessment issues in the analysis of this compound.
References
- 1. A stable isotope dilution approach to analyze ferulic acid oligomers in plant cell walls using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A stable isotope dilution approach to analyze ferulic acid oligomers in plant cell walls using liquid chromatography-tandem mass spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of brewer's spent grain extracts by tandem mass spectrometry and HPLC‐DAD: Ferulic acid dehydrodimers, phenolamides, and oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparison of 8-O-4,8-O-4-dehydrotriferulic acid and 5-5-dehydrodiferulic acid
In the realm of phytochemical research, ferulic acid oligomers have garnered significant attention for their potential therapeutic applications, largely attributed to their antioxidant and anti-inflammatory properties. This guide provides a detailed comparison of 8-O-4,8-O-4-dehydrotriferulic acid and 5-5-dehydrodiferulic acid, focusing on their performance in biological assays and the underlying experimental methodologies. Due to the limited availability of direct comparative studies on this compound, this guide leverages data on the closely related 8-O-4-diferulic acid for a proxy comparison of antioxidant capabilities.
Physicochemical Properties
| Property | This compound | 5-5-Dehydrodiferulic Acid |
| Molecular Formula | C30H26O12 | C20H18O8 |
| Molecular Weight | 578.52 g/mol | 386.35 g/mol |
| General Class | Ferulic Acid Trimer | Ferulic Acid Dimer |
| Natural Occurrence | Isolated from saponified corn bran insoluble fiber.[1] | Found in the cell walls of many plants, with higher levels in grasses like barley and rye.[2] |
Comparative Biological Activity
Antioxidant Performance
A study comparing the antioxidant capacities of various ferulic acid dehydrodimers found that 8-O-4-diferulic acid exhibited superior antioxidant activity compared to 5-5-diferulic acid in both aqueous and lipid phases.[3]
| Compound | TEAC (Trolox Equivalent Antioxidant Capacity) Value | IC50 in Lipid Peroxidation Assay |
| 8-O-4-diferulic acid | 1.96 | Lower than ferulic acid (more potent) |
| 5-5-diferulic acid | 2.19 | Less effective than 8-O-4-diferulic acid |
| Ferulic Acid (Reference) | 1.00 | Higher than 8-O-4-diferulic acid (less potent) |
Table based on data from García-Conesa et al. (1997). Note that a higher TEAC value indicates greater antioxidant capacity in the aqueous phase, while a lower IC50 value in the lipid peroxidation assay indicates greater protective effects in a lipid environment.
The enhanced antioxidant activity of the 8-O-4-linked dimer is attributed to its chemical structure, which allows for effective stabilization of free radicals.
Experimental Protocols
Synthesis and Isolation
This compound: This trimer can be synthesized from ethyl ferulate under oxidative conditions using a copper(II)-tetramethylethylenediamine [CuCl(OH)-TMEDA] catalyst.[4] It can also be isolated from natural sources like saponified insoluble maize fiber through preparative size exclusion chromatography and reversed-phase HPLC.[4][5]
5-5-Dehydrodiferulic Acid: This dimer can be prepared through the phenol (B47542) oxidation of vanillin (B372448) with FeCl3 to yield divanillin, which then undergoes a Perkin reaction.[6] It is also commonly extracted from plant cell walls (e.g., maize bran) using concentrated alkali solutions, followed by acidification and separation by column chromatography.[2]
Antioxidant Activity Assays
Trolox Equivalent Antioxidant Capacity (TEAC) Assay: This assay measures the ability of a compound to scavenge the stable radical cation ABTS•+.
-
Generate the ABTS•+ radical by reacting ABTS with potassium persulfate.
-
Add the test compound to the ABTS•+ solution.
-
Measure the decrease in absorbance at 734 nm.
-
Compare the result to a standard curve prepared with Trolox, a water-soluble vitamin E analog. The activity is expressed as the TEAC value.
Lipid Peroxidation Inhibition Assay: This assay assesses the ability of a compound to inhibit the oxidation of lipids, often in a liposomal system.
-
Prepare phosphatidylcholine liposomes.
-
Induce lipid peroxidation using an iron/ascorbate system.
-
Incubate the liposomes with various concentrations of the test compound.
-
Measure the extent of lipid peroxidation by quantifying thiobarbituric acid reactive substances (TBARS) at 532 nm.
-
Calculate the concentration required to inhibit peroxidation by 50% (IC50).
Anti-inflammatory Activity Assays
While specific data for the two target compounds is limited, the following assays are standard for evaluating the anti-inflammatory potential of ferulic acid derivatives.
Nitric Oxide (NO) Production in Macrophages:
-
Culture RAW 264.7 macrophages.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Treat the cells with various concentrations of the test compound.
-
Measure the amount of nitrite (B80452) (a stable product of NO) in the cell culture medium using the Griess reagent.
-
A reduction in nitrite levels indicates inhibition of NO production.[7]
Cytokine Expression Analysis (ELISA & qPCR):
-
Treat LPS-stimulated macrophages with the test compounds.
-
Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Analyze the mRNA expression levels of these cytokines using quantitative real-time PCR (qPCR) to determine if the inhibition occurs at the transcriptional level.[7]
Signaling Pathway Modulation
Ferulic acid and its derivatives are known to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the NF-κB and MAPK pathways.
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Ferulic acid derivatives can inhibit this pathway by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of NF-κB.[8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Diferulic acids - Wikipedia [en.wikipedia.org]
- 3. Ferulic acid dehydrodimers from wheat bran: isolation, purification and antioxidant properties of 8-O-4-diferulic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Convenient Preparation and Quantification of 5,5'-Diferulic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Ferulic acid reverses P-glycoprotein-mediated multidrug resistance via inhibition of PI3K/Akt/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative comparison of ferulate trimers in different plant species
For researchers, scientists, and drug development professionals, this guide provides a quantitative comparison of ferulate trimers across various plant species. Ferulate trimers, complex phenolic compounds derived from the oxidative coupling of ferulic acid, play a crucial role in the structural integrity of plant cell walls and are of increasing interest for their potential pharmacological properties.
This guide summarizes the current state of knowledge on the quantitative distribution of these compounds, details the experimental protocols for their analysis, and illustrates their biosynthetic origin.
Quantitative Comparison of Ferulate Trimer Content
The concentration and composition of ferulate trimers vary significantly among different plant species and even between different tissues of the same plant. Cereal grains, particularly their bran fractions, are among the richest known sources of these compounds. The following table summarizes the quantitative data on total ferulate trimer content in various plant species.
| Plant Species | Plant Part/Fraction | Total Ferulate Trimer Content (µg/g of flour/bran) | Predominant Trimer Isomers |
| Popcorn | Flour | 161 | 5-5/8-O-4- and/or 8-O-4/8-O-4- |
| Maize | Bran | 1800 | 5-5/8-O-4-, 8-O-4/8-O-4-, 8-8(cyclic)/8-O-4- |
| Wheat | Flour | Not explicitly quantified, but present | 5-5/8-O-4-, 8-O-4/8-O-4-, 8-8(aryltetralin)/8-O-4- |
| Rye | Flour | Not explicitly quantified, but present | 5-5/8-O-4-, 8-O-4/8-O-4-, 8-8(aryltetralin)/8-O-4- |
| Oats | Flour | 23 | 5-5/8-O-4- and/or 8-O-4/8-O-4- |
| Barley | Flour | Not explicitly quantified, but present | 5-5/8-O-4- and/or 8-O-4/8-O-4- |
| Buckwheat | Flour | 1-3 | Not specified |
| Amaranth | Flour | 1-3 | Not specified |
| Sorghum | Bran-enriched tortillas | Increased with bran addition | Not specified |
Experimental Protocols
The quantification of ferulate trimers from plant materials involves two main stages: extraction through alkaline hydrolysis to release the trimers from the cell wall matrix, and subsequent analysis and quantification, typically by High-Performance Liquid Chromatography (HPLC).
Extraction of Ferulate Trimers via Alkaline Hydrolysis
This protocol is a widely used method for the saponification of ester bonds linking ferulate oligomers to plant cell wall polysaccharides.
Materials and Reagents:
-
Dried and finely ground plant material (e.g., bran, flour)
-
2 M Sodium Hydroxide (NaOH) solution
-
Internal standard (e.g., 2,3,5-trimethoxy-(E)-cinnamic acid)
-
Hydrochloric acid (HCl) for acidification
-
Diethyl ether for extraction
-
Anhydrous sodium sulfate
-
Nitrogen gas for drying
-
Methanol (B129727) for reconstitution
Procedure:
-
Weigh approximately 100 mg of the dried plant material into a screw-cap tube.
-
Add a known amount of the internal standard.
-
Add 10 mL of 2 M NaOH solution.
-
Flush the headspace of the tube with nitrogen gas to prevent oxidation, and cap tightly.
-
Incubate the mixture in a shaking water bath at 35°C for 2 hours.
-
After incubation, cool the mixture on ice and acidify to pH 2 with HCl.
-
Extract the released phenolic acids by adding 10 mL of diethyl ether and vortexing thoroughly.
-
Centrifuge the mixture to separate the phases and carefully collect the upper ether layer.
-
Repeat the extraction with another 10 mL of diethyl ether and combine the ether extracts.
-
Dry the combined ether extract over anhydrous sodium sulfate.
-
Evaporate the ether to dryness under a stream of nitrogen gas.
-
Reconstitute the dried residue in a known volume of methanol (e.g., 1 mL) for HPLC analysis.
Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection
This method allows for the separation and quantification of different ferulate trimer isomers.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of two solvents:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-30 min: Linear gradient from 10% to 40% B
-
30-35 min: 40% B
-
35-40 min: Linear gradient from 40% to 10% B
-
40-45 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 320 nm
-
Injection Volume: 20 µL
Quantification: Individual ferulate trimers are identified based on their retention times compared to authentic standards. Quantification is achieved by constructing a calibration curve for each identified trimer using the peak area ratio of the analyte to the internal standard.
Biosynthesis of Ferulate Trimers
Ferulate trimers are synthesized in the plant cell wall through a series of enzymatic reactions. The process begins with the synthesis of ferulic acid via the phenylpropanoid pathway. Ferulic acid is then ester-linked to arabinoxylan chains of hemicellulose. The subsequent oxidative coupling of these ferulate residues, catalyzed by peroxidases and laccases, leads to the formation of dimers and trimers.
The diagram above illustrates the key steps in the formation of ferulate trimers. The process begins in the cytoplasm with the synthesis of ferulic acid through the phenylpropanoid pathway, involving enzymes such as Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), p-Coumarate 3-Hydroxylase (C3H), and Caffeic Acid O-Methyltransferase (COMT). Ferulic acid is then transported to the cell wall and esterified to arabinoxylan chains. Finally, cell wall peroxidases and laccases catalyze the oxidative coupling of ferulate monomers and dimers to form a variety of ferulate trimers, which cross-link the polysaccharide chains, reinforcing the cell wall structure.
This guide provides a foundational understanding of the quantitative landscape of ferulate trimers in the plant kingdom, along with the necessary methodologies for their study. Further research into a wider array of plant species and the specific biological activities of individual trimer isomers will undoubtedly unveil new opportunities for their application in health and medicine.
A Comparative Guide to HPLC Method Validation for 8-O-4,8-O-4-Dehydrotriferulic Acid Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of specific phenolic compounds is critical. This guide provides a detailed comparison of analytical methods for the validation of 8-O-4,8-O-4-dehydrotriferulic acid, a key cross-linking component in plant cell walls. We will delve into a primary High-Performance Liquid Chromatography (HPLC) method and compare its performance with advanced alternative techniques, supported by experimental data.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A common approach for the analysis of ferulic acid oligomers, including dehydrotriferulic acids, is reversed-phase HPLC with UV detection. This method offers robustness and is widely available in analytical laboratories.
Experimental Protocol: HPLC-UV
A method for the determination of 11 cell wall-bound ferulate dehydrodimers and -trimers, including this compound, has been developed.[1] The sample preparation and chromatographic conditions are outlined below.
Sample Preparation (Alkaline Hydrolysis):
-
Saponification: Plant material (e.g., destarched maize bran) is treated with 2 M sodium hydroxide (B78521) under an inert atmosphere (e.g., argon) and stirred in the dark for an extended period (e.g., 18 hours) to release the ester-bound phenolic acids.
-
Acidification: The reaction mixture is acidified to a pH of 2-3 with hydrochloric acid.
-
Extraction: The acidified solution is extracted multiple times with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Drying and Reconstitution: The combined organic phases are dried (e.g., over anhydrous sodium sulfate), and the solvent is evaporated under reduced pressure. The residue is reconstituted in a known volume of a suitable solvent (e.g., methanol/water mixture) for HPLC analysis.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution is employed, commonly using a mixture of an acidified aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: A standard flow rate of around 1.0 mL/min is often used.
-
Detection: UV detection is performed at a wavelength where ferulic acid and its oligomers exhibit strong absorbance, typically around 320-325 nm.
Performance Data: HPLC-UV
While a complete set of validation data for this compound is not extensively published, the validation for the closely related dehydrodiferulic acids provides a strong indication of the method's performance. The validation parameters for the basic calibration of these dimers and trimers have been shown to meet acceptance criteria.[1] However, in complex matrices, especially those rich in lignin, challenges with precision and accuracy have been noted, suggesting that a more specific detection method may be advantageous.[1]
Alternative Analytical Methods
To address the limitations of HPLC-UV in complex samples, more advanced techniques have been developed and validated.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers significantly higher selectivity and sensitivity compared to HPLC-UV, making it particularly suitable for analyzing trace amounts of target compounds in complex matrices. A stable isotope dilution approach using LC-MS/MS has been developed for the analysis of 18 different diferulic and triferulic acids.[2]
Key Advantages of LC-MS/MS:
-
High Specificity: The use of multiple reaction monitoring (MRM) allows for the highly selective detection of the target analyte, minimizing interference from matrix components.[3]
-
High Sensitivity: LC-MS/MS can achieve much lower limits of detection (LOD) and quantification (LOQ) than HPLC-UV.[3]
-
Accurate Quantification: The use of stable isotope-labeled internal standards provides a robust method for accurate quantification, compensating for matrix effects and variations in sample preparation.[2]
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) and higher operating pressures than conventional HPLC. This results in faster analysis times, improved resolution, and increased sensitivity.
Key Advantages of UPLC:
-
Increased Speed: UPLC methods can significantly reduce run times compared to traditional HPLC.
-
Improved Resolution: The smaller particle size leads to sharper peaks and better separation of closely eluting compounds.
-
Higher Sensitivity: The narrower peaks result in a greater peak height and improved signal-to-noise ratio.
Capillary Electrophoresis (CE)
Capillary electrophoresis is another separation technique that can be applied to the analysis of phenolic compounds.[4][5] It offers high separation efficiency and requires only very small sample volumes.
Key Advantages of CE:
-
High Efficiency: CE can achieve a large number of theoretical plates, leading to excellent separation of complex mixtures.
-
Low Sample and Reagent Consumption: The technique uses very small volumes of sample and buffer.
-
Different Selectivity: The separation mechanism in CE is based on the charge-to-size ratio of the analytes, offering a different selectivity compared to reversed-phase HPLC.
Comparative Summary of Method Performance
The following table summarizes the key performance characteristics of the discussed analytical methods for the analysis of ferulic acid oligomers.
| Parameter | HPLC-UV | UPLC-MS/MS | Capillary Electrophoresis (CE) |
| Principle | Chromatographic separation based on polarity, with UV detection. | Chromatographic separation with mass-based detection and fragmentation. | Separation based on electrophoretic mobility in a capillary. |
| Specificity | Moderate; susceptible to co-eluting interferences. | Very High; MRM provides excellent selectivity.[3] | High; separation based on different physicochemical principles. |
| Sensitivity (LOD/LOQ) | Moderate. | Very High; typically in the low ng/mL to pg/mL range. | High. |
| Precision (%RSD) | Can be challenging in complex matrices.[1] | Generally very good (<15%). | Good; typically <10% for peak areas.[4] |
| Accuracy (% Recovery) | Can be affected by matrix effects.[1] | Excellent, especially with stable isotope dilution. | Good. |
| Analysis Time | Typically 30-60 minutes. | Can be significantly shorter with UPLC front-end. | Often very fast (e.g., <20 minutes). |
| Instrumentation Cost | Relatively low. | High. | Moderate. |
| Primary Application | Routine analysis in less complex matrices. | Trace analysis in complex matrices; structural confirmation. | Analysis of charged species; orthogonal separation method. |
Visualizing the Workflow and Method Comparison
To better illustrate the processes and relationships discussed, the following diagrams are provided.
References
- 1. Separation and detection of cell wall-bound ferulic acid dehydrodimers and dehydrotrimers in cereals and other plant materials by reversed phase high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A stable isotope dilution approach to analyze ferulic acid oligomers in plant cell walls using liquid chromatography-tandem mass spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. mdpi.com [mdpi.com]
- 4. Capillary electrophoresis for the monitoring of phenolic compounds in bioprocesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Antibody Specificity for Ferulic Acid and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ferulate Antibody Specificity
Ferulic acid (FA) is a ubiquitous phenolic compound in the plant kingdom, known for its antioxidant properties.[1] Antibodies raised against ferulic acid are valuable tools for its detection and quantification in various biological and food matrices. However, the utility of these antibodies is critically dependent on their specificity and potential cross-reactivity with structurally related compounds, including its own oligomers and other phenolic acids. Understanding this cross-reactivity is essential for the accurate interpretation of immunoassay results.
This guide will focus on a commercially available monoclonal antibody against ferulic acid as a reference point and discuss its potential cross-reactivity with other phenolic compounds based on structural similarity.
Comparative Data on Antibody Cross-Reactivity
The following table summarizes the hypothetical cross-reactivity of a monoclonal antibody raised against ferulic acid with various related phenolic compounds. The data is presented as a percentage of the binding affinity relative to ferulic acid (100%). This data is illustrative and based on the principle that antibodies will show higher affinity for compounds that are structurally more similar to the original antigen.
| Compound | Structure | Relationship to Ferulic Acid | Hypothetical Cross-Reactivity (%) |
| Ferulic Acid | 4-hydroxy-3-methoxycinnamic acid | Immunogen | 100% |
| p-Coumaric Acid | 4-hydroxycinnamic acid | Lacks the 3-methoxy group | 50-70% |
| Caffeic Acid | 3,4-dihydroxycinnamic acid | Has a hydroxyl group instead of a methoxy (B1213986) group at the 3-position | 30-50% |
| Sinapic Acid | 4-hydroxy-3,5-dimethoxycinnamic acid | Contains an additional methoxy group at the 5-position | 20-40% |
| Vanillic Acid | 4-hydroxy-3-methoxybenzoic acid | Lacks the propenoic acid side chain | 10-20% |
| Ferulate Dimer (e.g., 5-5') | Dimer of Ferulic Acid | Dimeric form of the immunogen | Data not available |
| Ferulate Trimer | Trimer of Ferulic Acid | Trimeric form of the immunogen | Data not available |
Note: The cross-reactivity percentages are hypothetical and intended for illustrative purposes. Actual experimental validation is required.
Experimental Protocols
The determination of antibody cross-reactivity is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA).
Competitive ELISA Protocol for Cross-Reactivity Assessment
-
Coating: A 96-well microtiter plate is coated with a conjugate of ferulic acid and a carrier protein (e.g., bovine serum albumin, BSA).
-
Blocking: The remaining protein-binding sites on the plate are blocked using a solution of non-fat dry milk or BSA.
-
Competition: A constant concentration of the anti-ferulic acid antibody is pre-incubated with varying concentrations of the test compound (ferulic acid or a related phenolic compound).
-
Incubation: The antibody-compound mixture is added to the coated and blocked wells. The test compounds will compete with the coated ferulic acid-BSA for binding to the antibody.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that binds to the primary antibody is added.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, and the color development is measured using a spectrophotometer.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the antibody binding (IC50) is determined. The cross-reactivity is calculated as: (IC50 of Ferulic Acid / IC50 of Test Compound) x 100%.
Visualizing Experimental Workflow and Molecular Relationships
The following diagrams illustrate the competitive ELISA workflow and the structural relationships between ferulic acid and related phenolic compounds.
Conclusion
The specificity of an antibody to its target antigen is a critical parameter in the development of reliable immunoassays. For anti-ferulic acid antibodies, cross-reactivity with other phenolic compounds is expected and should be experimentally determined. While there is a clear need for the development and characterization of antibodies with defined specificities for various ferulate oligomers, the current landscape necessitates a thorough evaluation of cross-reactivity with more common, structurally related monomers. Researchers and drug development professionals should consider these factors when utilizing anti-ferulic acid antibodies in their work.
References
Unraveling the Structural Nuances of Dehydrotriferulic Acids: A Comparative Guide
A detailed examination of the structural distinctions between 8-O-4, 8-8, and other dehydrotriferulic acid isomers is crucial for researchers in the fields of nutrition, biochemistry, and drug development. These phenolic compounds, found cross-linking plant cell wall polysaccharides, exhibit a variety of linkage types that influence their chemical and biological properties.
This guide provides a comparative analysis of the structural differences between key dehydrotriferulic acid (TriFA) isomers, with a focus on the 8-O-4 and 8-8 linkages. Quantitative data from nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-Vis) spectroscopy are presented, alongside detailed experimental protocols and visualizations to facilitate a deeper understanding of these complex molecules.
Structural Isomers and Linkage Diversity
Dehydrotriferulic acids are formed through the oxidative coupling of three ferulic acid monomers. The resulting trimers can feature a variety of intermolecular linkages, leading to a diverse array of structural isomers. The most common linkages include 8-O-4 (ether bond), 8-8 (carbon-carbon bond, which can be cyclic or noncyclic), 5-5 (carbon-carbon bond), and 8-5 (carbon-carbon bond, which can also be cyclic or noncyclic).[1][2][3] The specific combination and arrangement of these linkages define the unique three-dimensional structure of each isomer.
Comparative Spectroscopic and Physicochemical Data
The structural variations among dehydrotriferulic acid isomers give rise to distinct spectroscopic signatures. NMR and UV-Vis spectroscopy are powerful tools for elucidating these differences.
Spectroscopic and Physicochemical Properties of Dehydrotriferulic Acid Isomers
| Property | 8-O-4,8-O-4-dehydrotriferulic acid | 8-8(cyclic),8-O-4-dehydrotriferulic acid | 8-8(noncyclic)/8-O-4-TriFA | 5-5/8-8(cyclic)-TriFA |
| UV λmax (nm) | Not explicitly reported | Not explicitly reported | Broad absorption with a maximum around 320 nm | Shoulder around 320 nm |
| Key ¹H NMR Signals (ppm) in Acetone-d₆ | Not available in searched literature. | Not available in searched literature. | Signals characteristic for an 8-8(noncyclic) linkage and an 8-O-4 linkage. | Two signals at 3.79 and 4.37 ppm, and a singlet at 7.79 ppm are indicative of an 8-8(cyclic) linkage. |
| Key ¹³C NMR Signals (ppm) in Acetone-d₆ | Not available in searched literature. | Not available in searched literature. | Specific chemical shifts corresponding to the carbons involved in the 8-8(noncyclic) and 8-O-4 linkages. | Distinct chemical shifts for the carbons in the 5-5 and 8-8(cyclic) linkages. |
Note: Specific chemical shift values are highly dependent on the solvent and experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of dehydrotriferulic acid isomers.
Methodology:
-
Sample Preparation: Dissolve a purified sample of the dehydrotriferulic acid isomer in a suitable deuterated solvent (e.g., acetone-d₆, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is typically required.
-
2D NMR Experiments: To unambiguously assign all proton and carbon signals and to determine the connectivity between atoms, a suite of two-dimensional NMR experiments should be performed. These include:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for determining the linkages between the ferulic acid units.
-
-
Data Processing and Analysis: Process the raw NMR data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. The chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are then measured and analyzed to deduce the molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the absorption maxima of dehydrotriferulic acid isomers, which provides information about their electronic structure.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the purified dehydrotriferulic acid isomer in a suitable solvent (e.g., methanol (B129727) or ethanol). The concentration should be adjusted to ensure the absorbance falls within the linear range of the spectrophotometer (typically between 0.1 and 1.0).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
-
Sample Measurement: Fill a cuvette with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The shape of the spectrum can also provide qualitative information about the structure of the compound.
Visualizing Structural Differences and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the structural differences between the dehydrotriferulic acid isomers and a typical experimental workflow for their analysis.
Caption: Structural diversity of dehydrotriferulic acids.
Caption: Experimental workflow for isomer analysis.
References
Dehydrodiferulates vs. Dehydrotriferulates in Grasses: A Comparative Analysis of their Relative Abundance
A detailed guide for researchers on the prevalence of ferulate cross-linkages in grass cell walls, supported by quantitative data and experimental protocols.
The intricate architecture of grass cell walls is significantly reinforced by a network of cross-linked phenolic compounds, primarily derived from ferulic acid. These cross-linkages, formed through oxidative coupling, result in the formation of dehydrodiferulates (DFDs) and dehydrotriferulates (TFDs), which play a crucial role in the structural integrity and digestibility of biomass. This guide provides a comparative analysis of the relative abundance of DFDs versus TFDs in grasses, presenting available quantitative data and detailing the experimental methodologies for their analysis.
Quantitative Comparison of Dehydrodiferulates and Dehydrotriferulates
While comprehensive quantitative data directly comparing the total abundance of dehydrodiferulates and dehydrotriferulates across a wide range of grass species remains an area of active research, existing studies provide valuable insights, particularly from maize (Zea mays) and the model grass Brachypodium distachyon.
Current evidence suggests that dehydrodiferulates are a significant component of the ferulate cross-linking network. However, qualitative reports have highlighted that a specific dehydrotriferulate, the 5-5/8-O-4-dehydrotrimer, is the predominant trimer in maize bran, indicating that TFDs can be highly abundant in certain tissues.[1] Further research is required to establish a definitive quantitative ratio between total DFDs and TFDs.
Below are tables summarizing the quantitative data available for dehydrodiferulates in maize and Brachypodium distachyon.
Table 1: Content of Dehydrodiferulate Isomers in Maize (Zea mays) Kernels
| Dehydrodiferulate Isomer | Landrace Hybrids (μg FAE/g dw) | NAM Hybrids (μg FAE/g dw) |
| 5,5'-DFA | 60.6 | 54.9 |
| 8-O-4'-DFA | 103.5 | 98.9 |
Data sourced from Zavala-López et al. (2020). FAE: Ferulic Acid Equivalents; dw: dry weight.[1]
Table 2: Total Dehydrodiferulate (DFA) Content in Brachypodium distachyon Tissues at Different Developmental Stages
| Tissue | Developmental Stage | Total DFAs (mg/g Cell Wall) |
| Leaves | Expanding | 1.4 |
| Leaves | Mature | 1.7 |
| Sheaths | Expanding | 2.5 |
| Sheaths | Mature | 3.0 |
| Stems | Expanding | 2.5 |
| Stems | Mature | 3.0 |
| Seedlings | 12-day-old | 3.5 |
Data sourced from Rancour et al. (2012).[1]
Experimental Protocols
The standard method for the analysis of dehydrodiferulates and dehydrotriferulates from grass cell walls involves alkaline hydrolysis (saponification) to release the ester-linked phenolic compounds, followed by extraction and quantification using High-Performance Liquid Chromatography (HPLC).
Protocol: Extraction and Quantification of Ferulate Oligomers from Grass Cell Walls
1. Sample Preparation:
- Obtain fresh or freeze-dried grass tissue (e.g., leaves, stems, or specific tissue fractions like bran).
- Grind the tissue to a fine powder (e.g., using a ball mill or a grinder with a 0.5 mm screen).
- (Optional but recommended) Defat the powdered sample by extraction with a suitable organic solvent (e.g., n-hexane or acetone) to remove lipids and other interfering compounds. Air-dry the defatted sample.
2. Alkaline Hydrolysis (Saponification):
- Weigh approximately 100 mg of the dried, powdered sample into a screw-cap tube.
- Add 5 mL of 2 M sodium hydroxide (B78521) (NaOH) to the tube.
- Flush the tube with nitrogen gas to minimize oxidation of the phenolic compounds.
- Seal the tube tightly and incubate at room temperature for 24 hours with constant shaking.
3. Extraction of Phenolic Acids:
- After incubation, acidify the mixture to a pH of approximately 2 by adding concentrated hydrochloric acid (HCl).
- Add an equal volume (5 mL) of ethyl acetate (B1210297) to the tube.
- Vortex the mixture vigorously for 1-2 minutes to extract the phenolic acids into the organic phase.
- Centrifuge the mixture to separate the aqueous and organic layers.
- Carefully transfer the upper ethyl acetate layer to a clean tube.
- Repeat the extraction of the aqueous phase with another 5 mL of ethyl acetate and combine the organic fractions.
4. Sample Concentration and Reconstitution:
- Evaporate the pooled ethyl acetate extracts to dryness under a stream of nitrogen gas or using a rotary evaporator.
- Reconstitute the dried residue in a known volume (e.g., 1 mL) of a suitable solvent for HPLC analysis, typically a mixture of the mobile phase components (e.g., 50:50 methanol:water).
- Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before HPLC injection.
5. HPLC Analysis:
- Column: A reversed-phase C18 column is commonly used.
- Mobile Phase: A gradient elution is typically employed using two solvents:
- Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to ensure the phenolic acids are in their protonated form.
- Solvent B: Acetonitrile or methanol.
- Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to a high percentage to elute the more hydrophobic compounds.
- Detection: A Diode Array Detector (DAD) or a UV detector set at a wavelength of approximately 320 nm is used for detection and quantification.
- Quantification: The concentration of individual dehydrodiferulates and dehydrotriferulates is determined by comparing their peak areas to those of authentic standards. If standards are unavailable, quantification can be performed relative to a ferulic acid standard, and the results expressed as ferulic acid equivalents.
Visualizing the Process and Concept
To better understand the experimental workflow and the conceptual basis of ferulate cross-linking, the following diagrams are provided.
Caption: Experimental workflow for the extraction and analysis of ferulate oligomers.
Caption: Conceptual diagram of ferulate cross-linking in the grass cell wall.
References
The Impact of 8-O-4,8-O-4-Dehydrotriferulic Acid on Biomass Digestibility: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficiency of converting lignocellulosic biomass into biofuels and other valuable biochemicals is intrinsically linked to the complex architecture of the plant cell wall. A key factor contributing to biomass recalcitrance—its natural resistance to deconstruction—is the presence of cross-linking molecules that bind polysaccharides and lignin. Among these, 8-O-4,8-O-4-dehydrotriferulic acid, an oligomer of ferulic acid, plays a significant role in reinforcing the cell wall structure, thereby impeding enzymatic digestion. This guide provides a comparative analysis of the correlation between the levels of this specific trimer and biomass digestibility, supported by experimental data and detailed methodologies.
Quantitative Data Summary
| Biomass Source | Predominant Ferulic Acid Oligomer(s) | Oligomer Content (mg/g of biomass) | Enzymatic Digestibility (Sugar Yield %) | Reference |
| Maize Bran (High Cross-linking) | High levels of diferulic and triferulic acids | Diferulic acids: ~0.79 | Lower digestibility (~40-50%) | [1] |
| Wheat Bran | 8-O-4-diferulic acid is a major dimer | Not specified | Moderate digestibility | [2] |
| Genetically Modified Poplar (Reduced Lignin Cross-linking) | Lower ferulate-mediated cross-linking | Not specified | Higher digestibility (~67-82%) | [3] |
| Rye Kernels | 8-O-4-diferulic acid is the most abundant dimer | 0.13 - 0.20 | Not specified | [4] |
Note: The digestibility percentages are approximate values derived from studies on similar biomass types and are influenced by various factors including pretreatment methods and enzyme cocktails used.
The Role of this compound in Biomass Recalcitrance
Ferulic acid is a hydroxycinnamic acid that can be ester-linked to arabinoxylans, a major component of hemicellulose in grass cell walls. Through oxidative coupling reactions, these ferulic acid residues can form dimers and trimers, such as this compound. These oligomers act as molecular "bridges," covalently linking polysaccharide chains to each other and to lignin.[5] This cross-linking creates a dense and complex matrix that physically obstructs cellulolytic and hemicellulolytic enzymes from accessing their target substrates, thereby reducing the efficiency of saccharification (the process of breaking down complex carbohydrates into simple sugars).[6]
Experimental Protocols
Quantification of this compound
A common and effective method for the analysis of ferulic acid oligomers in plant cell walls involves alkaline hydrolysis followed by chromatographic separation and detection.
a) Sample Preparation and Alkaline Hydrolysis:
-
A dried and finely ground biomass sample (e.g., 100 mg) is suspended in 2 M sodium hydroxide (B78521) (NaOH) solution.
-
The suspension is incubated at room temperature for 24 hours in an oxygen-free environment to release the ester-linked phenolic acids.
-
The reaction is stopped by acidifying the mixture to a pH of 2 with hydrochloric acid (HCl).
-
The released phenolic acids are then extracted from the aqueous solution using a suitable organic solvent, such as ethyl acetate.
-
The organic solvent is evaporated, and the residue is redissolved in a small volume of methanol (B129727) or a mobile phase-compatible solvent for analysis.
b) Chromatographic Analysis:
-
High-Performance Liquid Chromatography (HPLC): The extracted phenolic acids are separated using a reversed-phase HPLC column (e.g., C18).
-
Mobile Phase: A gradient elution is typically employed, using a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.
-
Detection: The separated compounds are detected using a diode array detector (DAD) or a mass spectrometer (MS). The this compound can be identified by its characteristic UV spectrum and mass-to-charge ratio.
-
Quantification: The concentration of the target compound is determined by comparing its peak area to a calibration curve generated from a purified standard of this compound.
Assessment of Biomass Digestibility (Enzymatic Saccharification)
The digestibility of biomass is typically evaluated by measuring the amount of fermentable sugars released after enzymatic hydrolysis.
a) Pretreatment:
-
To enhance enzyme accessibility, the biomass often undergoes a pretreatment step to disrupt the lignocellulosic matrix. Common methods include dilute acid, alkaline, or hydrothermal pretreatments.
-
After pretreatment, the solid biomass is thoroughly washed to remove any inhibitory compounds generated.
b) Enzymatic Hydrolysis:
-
The pretreated biomass is suspended in a buffer solution (e.g., citrate (B86180) buffer, pH 4.8-5.0).
-
A cocktail of cellulolytic and hemicellulolytic enzymes (e.g., cellulase, β-glucosidase, xylanase) is added to the suspension.
-
The mixture is incubated at a specific temperature (e.g., 50°C) with constant shaking for a defined period (e.g., 24, 48, or 72 hours).
c) Quantification of Released Sugars:
-
At various time points, aliquots of the hydrolysate are taken and the reaction is stopped (e.g., by boiling or adding a chemical inhibitor).
-
The concentration of released monosaccharides (e.g., glucose, xylose) is measured using methods such as:
-
High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector.
-
Spectrophotometric assays using reagents like dinitrosalicylic acid (DNS) to quantify total reducing sugars.
-
Visualizing the Connections
To better understand the concepts discussed, the following diagrams illustrate the molecular interactions and the experimental process.
Caption: Role of this compound in cross-linking cell wall components.
Caption: Experimental workflow for correlating acid levels with biomass digestibility.
References
- 1. researchgate.net [researchgate.net]
- 2. Ferulic acid dehydrodimers from wheat bran: isolation, purification and antioxidant properties of 8-O-4-diferulic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. feedtables.com [feedtables.com]
- 4. researchgate.net [researchgate.net]
- 5. Ferulic Acid From Plant Biomass: A Phytochemical With Promising Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The release and catabolism of ferulic acid in plant cell wall by rumen microbes: A review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 8-O-4,8-O-4-Dehydrotriferulic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of specialized chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of 8-O-4,8-O-4-Dehydrotriferulic acid, a phenolic compound often used in research. Adherence to these procedures will minimize risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
This compound, a derivative of ferulic acid, should be handled with the same precautions as other phenolic compounds. Phenols are known to be corrosive and can be absorbed through the skin, potentially causing systemic toxicity[1][2].
Engineering Controls:
-
Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or creating solutions[3][4].
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area[4][5].
Personal Protective Equipment (PPE): Proper PPE is mandatory to prevent exposure. The following table summarizes the required equipment.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-layered nitrile or thicker (8mil) nitrile gloves for incidental contact. For direct or prolonged contact, use utility-grade neoprene or butyl rubber gloves over nitrile gloves[3][5]. |
| Eye Protection | Safety Glasses / Goggles | Safety glasses with side shields are the minimum requirement. Chemical splash goggles should be worn when there is a potential for splashing[3][4]. A face shield should be used in conjunction with goggles for high-splash-risk activities[5]. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat must be worn at all times[3]. For significant splash potential, a butyl rubber or neoprene apron should be worn over the lab coat[3]. |
| Footwear | Shoes | Closed-toe, solid-top shoes are required in any laboratory setting where hazardous materials are handled[3]. |
Step-by-Step Disposal Protocol
Phenolic waste is generally considered hazardous and must be disposed of according to institutional and local regulations. Do not discharge this compound or its containers into the sewer system[6].
-
Waste Segregation:
-
Collect all solid waste, including contaminated consumables (e.g., weigh boats, wipes), in a designated, properly labeled hazardous waste container.
-
Collect liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other components of the waste mixture.
-
-
Storage of Waste:
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the hazardous waste.
-
Emergency Procedures for Spills and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Cleanup:
-
Small Spills: For small amounts of solid material, carefully sweep it up to avoid creating dust and place it in the designated hazardous waste container[7]. Small liquid spills can be absorbed with an inert material like vermiculite (B1170534) or absorbent pads[1][4].
-
Large Spills: In the case of a large spill, evacuate the immediate area and alert your institution's EHS or emergency response team[4].
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes[2][4]. For phenol (B47542) exposure, it is often recommended to swab the affected area repeatedly with Polyethylene Glycol (PEG) 300 or 400 until medical assistance arrives[1][3].
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open[7]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention[3][7].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[7].
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 8-O-4,8-O-4-Dehydrotriferulic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides essential, immediate safety and logistical information for the handling of 8-O-4,8-O-4-Dehydrotriferulic acid, a phenolic compound. The following procedural guidance outlines operational and disposal plans to directly address safety and handling questions.
Personal Protective Equipment (PPE)
When handling this compound, which is likely a fine powder, a comprehensive approach to personal protection is critical to prevent inhalation, skin, and eye contact.[1] The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Recommendations |
| Respiratory | Respirator or breathing apparatus | Essential to protect from airborne particles or fumes, especially when handling the powder outside of a fume hood.[2] |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Double gloving can provide extra protection.[3][4] |
| Eyes | Safety glasses with side shields or goggles | Goggles are necessary when there is a splash hazard. A face shield should be worn in addition to goggles for maximum protection.[3][4] |
| Body | Laboratory coat and additional protective clothing | A fully buttoned lab coat is mandatory.[3] For larger quantities or when there is a risk of splashing, a chemical-resistant apron should be worn.[4] Long pants and closed-toe shoes are required.[3] |
Handling and Storage Protocols
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
| Aspect | Protocol |
| Handling | All procedures involving this compound should be performed in a chemical fume hood to minimize inhalation exposure.[3][5] Use equipment and tools that can be easily decontaminated. |
| Storage | Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] The container should be tightly sealed to prevent contamination.[6] |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary to mitigate any potential harm.
| Emergency | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for several minutes.[6] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[6] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[6] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
| Spill | For small spills of the solid material, carefully sweep it up to minimize dust generation and place it in a suitable, labeled container for disposal.[4] Do not use a vacuum cleaner.[4] For larger spills, evacuate the area and follow institutional emergency procedures. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Method |
| Solid Waste | Collect the compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.[5] |
| Liquid Waste | Solutions containing this compound should be collected in a labeled hazardous waste container. Do not pour down the drain.[5] |
| Contaminated Labware | Reusable labware should be decontaminated according to established laboratory procedures for phenolic compounds. |
Experimental Workflow for Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
